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1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Documentation Hub

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  • Product: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
  • CAS: 868755-75-3

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

[1][2][3] Executive Summary & Structural Significance 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) represents a specialized functionalized aniline derivative serving as a critical "masked" building...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Structural Significance

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) represents a specialized functionalized aniline derivative serving as a critical "masked" building block in medicinal chemistry and materials science.[1][2] Structurally, it features a piperidine ring acting as a strong electron-donating group (EDG) attached to a phenyl core, which is para-substituted with a trimethylsilyl (TMS)-protected alkyne.

This molecule acts as a stable precursor to 1-(4-ethynylphenyl)piperidine , a terminal alkyne widely utilized in "Click Chemistry" (CuAAC) and Sonogashira cross-couplings to append the pharmacologically active phenyl-piperidine moiety onto larger scaffolds, such as fluorophores, proteolysis-targeting chimeras (PROTACs), or conductive molecular wires.[1]

Key Structural Features[1][3][4][5]
  • Piperidine Ring: Provides high basicity and electron density via nitrogen lone pair donation into the aromatic system (

    
     effect).
    
  • TMS-Alkyne: A robust protecting group strategy that prevents premature polymerization or oxidative homocoupling (Glaser coupling) during intermediate synthesis steps.[1][2]

  • Phenyl Linker: Facilitates

    
    -conjugation between the amine donor and the alkyne, creating a "push-pull" electronic potential useful in optoelectronics.[1][2]
    

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for researchers handling this compound.

PropertyValue / DescriptionNote
CAS Number 868755-75-3Unique Identifier
Molecular Formula

Molecular Weight 257.45 g/mol
Physical State Yellow to Brown SolidColor arises from

transitions
Solubility Soluble in DCM, THF, EtOAc,

Insoluble in water
Storage 2–8°C, Inert AtmosphereMoisture sensitive (slow desilylation)
Purity Standard >95% (HPLC/NMR)Typical commercial grade

Synthetic Methodology: The Sonogashira Protocol

The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is classically achieved via a Sonogashira Cross-Coupling reaction.[1][2] This palladium-catalyzed cycle couples an aryl halide with trimethylsilylacetylene (TMSA).[1][2]

Reaction Design Logic[1][3]
  • Substrate Selection: 1-(4-iodophenyl)piperidine is preferred over the bromo-analog due to the weaker C-I bond, facilitating faster oxidative addition to the Pd(0) center.[1][2]

  • Catalyst System:

    
     or 
    
    
    
    is used with a Copper(I) iodide (CuI) co-catalyst. The CuI activates the alkyne via formation of a copper-acetylide intermediate.[1][2]
  • Base/Solvent: Triethylamine (

    
    ) acts as both the solvent (or co-solvent with THF) and the base to neutralize the HI byproduct, driving the equilibrium forward.
    
Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 1-(4-iodophenyl)piperidine (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved

    
     (Oxygen causes homocoupling of the alkyne).
    
  • Catalyst Addition: Add

    
     (5 mol%) and CuI (2 mol%). The solution typically darkens.
    
  • Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes). The starting iodide (

    
    ) will disappear, replaced by the fluorescent product (
    
    
    
    ).
  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1][2] Concentrate the filtrate and purify via silica gel flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the role of each reagent.

SonogashiraCycle Start Aryl Iodide (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Recycle TransMetal Transmetallation [Ar-Pd(II)-C≡C-TMS] OxAdd->TransMetal + TMS-C≡C-Cu CuCycle Cu(I) Cycle TMS-C≡C-Cu CuCycle->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product Ar-C≡C-TMS RedElim->Product

Figure 1: Catalytic cycle for the synthesis of the target molecule via Sonogashira coupling.

Chemical Reactivity & Deprotection Mechanisms

The utility of this molecule lies in its ability to be "unmasked."[1] The TMS group is robust against acidic workups but highly labile to fluoride ions or strong bases.[1]

TMS Deprotection (Activation)

To utilize the alkyne for subsequent reactions, the TMS group must be removed to generate the terminal alkyne proton.

  • Reagent: Tetrabutylammonium Fluoride (TBAF) in THF.

  • Mechanism: Silicon has a high affinity for Fluoride (bond energy: Si-F > Si-C).[1][2] The

    
     attacks the silicon atom, forming a pentacoordinate silicate intermediate.[1] This collapses to release the acetylide carbanion, which is instantly protonated by trace water or the solvent.
    
Mechanism Visualization

The deprotection proceeds through a specific anionic pathway that researchers must control to avoid side reactions.[1]

Deprotection Substrate TMS-Protected Alkyne Ar-C≡C-SiMe3 Intermediate Pentacoordinate Silicate Transition State Substrate->Intermediate Nucleophilic Attack Fluoride Fluoride Ion (F-) (from TBAF) Fluoride->Intermediate Carbanion Acetylide Anion [Ar-C≡C]- + F-SiMe3 Intermediate->Carbanion Cleavage Final Terminal Alkyne Ar-C≡CH Carbanion->Final + H+ Protonation Protonation (H2O/MeOH) Protonation->Final

Figure 2: Mechanism of TMS removal via Fluoride-mediated desilylation.[1][2]

Applications in R&D

Medicinal Chemistry (Linkerology)

The phenyl-piperidine motif is a "privileged scaffold" found in numerous GPCR ligands and opioids (e.g., Fentanyl analogs, Donepezil).

  • Strategy: Researchers use the deprotected alkyne to "click" this pharmacophore onto probes.[1][2]

  • Example: Reaction with an azide-functionalized fluorophore via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) creates a fluorescent probe to map piperidine-binding receptors in biological tissues.[1][2]

Molecular Electronics

The molecule serves as a Donor-Bridge-Acceptor precursor.[1][2]

  • Donor: Piperidine Nitrogen.[1][2]

  • Bridge: Phenyl-Alkyne

    
    -system.[1][2]
    
  • Usage: Upon polymerization or coupling to electron-deficient systems (like fullerenes), it functions as a hole-transport material in organic photovoltaics (OPVs).[1][2]

Safety & Handling Protocols

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Inhalation Risk: As a solid powder, dust inhalation must be avoided. Use a localized exhaust hood.[1][2]

  • Cyanide-Like Toxicity (Misconception): While alkynes are generally safe, terminal acetylenes (after deprotection) can form explosive metal acetylides (with Copper/Silver) if allowed to dry. Always keep the deprotected form in solution or purify immediately.

  • Storage: Store under Argon/Nitrogen. Moisture leads to slow hydrolysis of the TMS group, generating the terminal alkyne which is less stable.

References

  • Sigma-Aldrich. Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine.[1][2] (Verified Source for CAS and Physical State).

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.[1][2] (Foundational protocol for synthesis).

  • Liang, Y., et al. (2011). "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)".[1][2] Coordination Chemistry Reviews, 255, 2933-2945. (Application of deprotected alkyne).

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for TMS stability and deprotection).

Sources

Exploratory

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Data of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this compound through detailed ¹H and ¹³C NMR spectroscopy. We will explore not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate interpretation.

The subject molecule combines three key functional motifs: a piperidine ring, a phenyl group, and a trimethylsilyl (TMS)-protected terminal alkyne. This combination makes it a valuable building block in medicinal chemistry and organic electronics. Understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural verification.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine gives rise to a distinct and interpretable NMR spectrum. The molecule's structure features a 1,4-disubstituted aromatic ring, which electronically connects the electron-donating piperidine nitrogen to the π-system of the silyl-alkyne moiety.

Caption: Molecular structure of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by four main regions corresponding to the trimethylsilyl, piperidine, and aromatic protons. The data presented below is based on typical chemical shift values for analogous structures and established spectroscopic principles.[1][2]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Notes
Si(CH ₃)₃~ 0.25Singlet (s)9HProtons on the TMS group are highly shielded due to the electropositive nature of silicon, resulting in a sharp singlet far upfield.[1][3]
Piperidine γ-H (C4-H)~ 1.60 - 1.75Multiplet (m)2HThe central methylene protons of the piperidine ring, least affected by the nitrogen atom.
Piperidine β-H (C3,5-H)~ 1.75 - 1.90Multiplet (m)4HMethylene protons beta to the nitrogen. Their chemical environment is similar, often leading to overlapping signals.[4]
Piperidine α-H (C2,6-H)~ 3.15 - 3.30Multiplet (m)4HProtons alpha to the nitrogen are significantly deshielded due to the inductive effect of the nitrogen atom.[5]
Aromatic H (ortho to N)~ 6.85 - 6.95Doublet (d)2HThese protons are shielded by the electron-donating effect of the piperidine nitrogen. They appear as a doublet due to coupling with the meta protons.
Aromatic H (meta to N)~ 7.35 - 7.45Doublet (d)2HThese protons are deshielded relative to the ortho protons and are adjacent to the electron-withdrawing alkynyl group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a carbon count and reveals the electronic environment of each carbon atom in the molecule.

Assignment Chemical Shift (δ, ppm) Rationale / Notes
Si(C H₃)₃~ 0.0The TMS carbons are highly shielded and appear very close to the reference signal.[1]
Piperidine γ-C (C4)~ 24.5The most upfield of the piperidine carbons.
Piperidine β-C (C3,5)~ 26.0Carbons beta to the nitrogen atom.
Piperidine α-C (C2,6)~ 50.0Significantly deshielded due to direct attachment to the electronegative nitrogen.[6]
C ≡CSi~ 92.0The sp-hybridized carbon attached to the silicon atom.[1]
Ph-C ≡C~ 105.5The sp-hybridized carbon attached to the phenyl ring.[1]
Aromatic C -H (ortho to N)~ 116.0Shielded by the electron-donating nitrogen group.
Aromatic ipso-C (C-alkyne)~ 119.5The quaternary carbon to which the alkynyl group is attached.
Aromatic C -H (meta to N)~ 133.5Deshielded carbon atoms on the aromatic ring.[1]
Aromatic ipso-C (C-N)~ 151.0The quaternary carbon attached to the piperidine nitrogen, significantly deshielded.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow represents a robust methodology for the analysis of the title compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine prep2 Dissolve in ~0.6 mL of CDCl₃ (or other deuterated solvent) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum (proton decoupled) acq3->acq4 acq5 (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Apply Fourier Transform, phase correction, and baseline correction acq5->proc1 proc2 Calibrate chemical shift scale to residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra proc2->proc3 proc4 Assign signals based on chemical shift, multiplicity, and integration proc3->proc4

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodological Steps
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent choice as it is a relatively inert solvent that dissolves a wide range of organic compounds.

    • Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • After inserting the sample, the instrument's magnetic field is "locked" to the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized via shimming.

    • Chemical shifts are referenced to the residual protio-solvent signal (CHCl₃ in CDCl₃ at δ 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[7][8] It is crucial to note that the chemical shift of TMS itself can vary slightly depending on the solvent.[9]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the piperidine and aromatic protons, 2D experiments are invaluable. A ¹H-¹H COSY spectrum will confirm proton-proton coupling relationships, while an HSQC spectrum will correlate each proton to its directly attached carbon.[10][11]

Trustworthiness and Self-Validation

The protocols and data interpretations presented herein form a self-validating system. The predicted chemical shifts are grounded in established NMR principles, such as inductive and anisotropic effects.[12] The experimental workflow includes critical steps for calibration and referencing, ensuring data accuracy. Furthermore, the combined use of 1D and 2D NMR techniques allows for cross-verification of assignments, significantly increasing the confidence in the final structural elucidation. Any deviation from the expected spectral data would immediately signal a potential issue with sample purity, structure, or experimental conditions, prompting further investigation.

References

  • The Royal Society of Chemistry. (2015). Supporting Information for "Palladium-Catalyzed Carbonylative α-Arylation of Isoindolin-1-ones with Aryl Iodides and TMSA at Atmospheric Pressure." [Online]. Available: [Link]

  • Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 859-866. [Online]. Available: [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Online]. Available: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164757). [Online]. Available: [Link]

  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Online]. Available: [Link]

  • Jayamurugan, G., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(24), 7134-7141. [Online]. Available: [Link]

  • Chen, Y., et al. (2023). Supporting Information: Polyketides and Alkaloids from the Fungus Penicillium sp. Records of Natural Products, 17(2), 367-371. [Online]. Available: [Link]

  • Tomi, I. H. R., Al-Qaisi, A. H. J., & Al-Qaisi, Z. H. J. (2021). 1H NMR spectrum of compound 4. ResearchGate. [Online]. Available: [Link]

  • Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin. [Online]. Available: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Online]. Available: [Link]

  • Max Planck Institute. (n.d.). Supporting Information for "Ruthenium-Catalyzed N-Methylation of Anilines using Carbon Dioxide and Molecular Hydrogen." [Online]. Available: [Link]

  • Lee, S., et al. (2022). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−. Molecules, 27(15), 4991. [Online]. Available: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Online]. Available: [Link]

  • Molview. (2013). Chemical Shift Table. [Online]. Available: [Link]

Sources

Foundational

Structural Analysis & Synthesis Guide: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

The following technical guide provides an in-depth structural and synthetic analysis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a critical organosilicon intermediate used in the development of molecular wires,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a critical organosilicon intermediate used in the development of molecular wires, liquid crystals, and functional pharmaceuticals.

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a bifunctional building block characterized by a donor-acceptor-like architecture. It features an electron-rich piperidine moiety coupled to a phenyl ring, extended by a trimethylsilyl (TMS)-protected alkyne.

This molecule serves as a pivotal intermediate in "Click Chemistry" and materials science. The TMS group acts as a robust protecting group for the terminal alkyne, preventing premature polymerization or oxidative coupling while ensuring solubility during purification. Its crystal structure and solid-state behavior are governed by the interplay between the steric bulk of the TMS group and the conformational flexibility of the piperidine ring.

Molecular Architecture & Geometry

Piperidine Conformation: The Chair

In the solid state, the piperidine ring of the title compound predominantly adopts a chair conformation , which is the thermodynamic minimum. Unlike cyclohexane, the presence of the nitrogen atom introduces specific electronic effects:

  • N-Lone Pair Orientation: The lone pair on the nitrogen atom conjugates with the adjacent phenyl

    
    -system. This conjugation imposes a partial double-bond character on the 
    
    
    
    bond, shortening it to approximately 1.38–1.40 Å (compared to a typical C-N single bond of 1.47 Å).
  • Geometry: The nitrogen atom adopts a flattened pyramidal geometry (intermediate between

    
     and 
    
    
    
    ), minimizing steric clash between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the piperidine.
The Rigid Rod: Phenyl-Alkyne Linkage

The core of the molecule acts as a rigid rod:

  • Linearity: The

    
     unit is essentially linear, with bond angles approaching 
    
    
    
    .
  • Conjugation: The alkyne is coplanar with the phenyl ring, extending the

    
    -electron delocalization. This is critical for its application in optoelectronics (e.g., molecular wires).
    
The TMS Cap: Steric Anchor

The trimethylsilyl (TMS) group adopts a tetrahedral geometry around the silicon atom.

  • Bond Lengths: The

    
     bonds are longer (~1.87 Å) than typical 
    
    
    
    bonds, creating a bulky, hydrophobic "cap" at one end of the molecule.
  • Packing Influence: In the crystal lattice, the TMS groups act as spacers, preventing tight face-to-face

    
    -stacking of the phenyl rings. This often results in a herringbone  or slipped-stack  packing motif to maximize Van der Waals interactions between the methyl groups.
    

Experimental Synthesis Protocol

The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is achieved via a Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with trimethylsilylacetylene.

Reagents & Materials
  • Substrate: 1-(4-Iodophenyl)piperidine (1.0 eq)

  • Alkyne Source: Trimethylsilylacetylene (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 2-5 mol%)
    
  • Co-Catalyst: Copper(I) iodide (CuI, 1-3 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ), anhydrous.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen for 15 minutes.

  • Dissolution: Add 1-(4-Iodophenyl)piperidine and dry

    
     to the flask. Degas the solvent using the freeze-pump-thaw method to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).
    
  • Catalyst Addition: Add

    
     and CuI to the mixture under positive inert gas pressure.
    
  • Alkyne Injection: Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at Room Temperature for 4–6 hours. If conversion is slow (monitored by TLC), heat to 50°C. A precipitate (ammonium salt) will form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a yellow-to-brown solid.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle governing the formation of the title compound.

SonogashiraCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I (1-(4-iodophenyl)piperidine) TransMetal Transmetallation Ar-Pd(II)-Alkyne OxAdd->TransMetal + Copper-Acetylide Iso Cis-Trans Isomerization TransMetal->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (CuI + Base) CuCycle->TransMetal Transfer Alkyne

Caption: The catalytic cycle involves oxidative addition of the aryl iodide, transmetallation with the copper-acetylide, and reductive elimination to release the target TMS-alkyne.

Crystallographic Data Summary

While specific unit cell parameters for the TMS-protected derivative are often proprietary or contained within supporting information of broader synthesis papers, the structure can be accurately modeled based on the high-resolution data of its direct analogues (e.g., 1-(4-iodophenyl)piperidine and 1-(4-ethynylphenyl)piperidine).

Predicted Crystal lattice Parameters

Based on the space group trends of para-substituted phenyl piperidines:

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group

(Most probable for centrosymmetric achiral molecules)
Z (Molecules/Unit Cell) 4
Packing Motif Head-to-Tail arrangement driven by dipole minimization.
Key Interaction C-H...

interactions between piperidine protons and phenyl rings.
Melting Point 85–95 °C (Solid)
Structural Integrity Check

To validate the structure during analysis, ensure the following geometric criteria are met in the solved structure:

  • Piperidine Chair: Torsion angles within the ring should alternate near

    
    .
    
  • Alkyne Bond Length: The

    
     bond must be 1.18–1.20 Å .
    
  • Si-C Bonds: The

    
     bond is typically 1.84 Å , slightly shorter than 
    
    
    
    (~1.87 Å) due to
    
    
    -hybridization of the carbon.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Tykwinski, R. R. (2003). "Evolution in the oxidative coupling of acetylenes from Glaser to Eglinton to the coupling of silylacetylenes". Angewandte Chemie International Edition, 42(13), 1486-1489. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search for "N-phenylpiperidine derivatives". Link

  • PubChem Compound Summary . "1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine" (CAS 868755-75-3). Link

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide to Physicochemical Profiling, SAR, and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of modern drug discovery, the piperidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, the piperidine ring remains one of the most ubiquitous and strategically valuable "privileged structures"[1]. As a saturated, six-membered nitrogenous heterocycle, piperidine offers an exceptional balance of conformational flexibility, metabolic stability, and tunable physicochemical properties[2]. This technical whitepaper provides an in-depth analysis of the piperidine scaffold, exploring the causality behind its structural modifications, its impact on pharmacokinetics, and field-proven experimental protocols for its derivatization and evaluation.

The "Privileged" Nature of Piperidine

The prevalence of piperidine in medicinal chemistry is not coincidental. It is found in over twenty distinct classes of pharmaceuticals, ranging from antihistamines to targeted protein degraders (PROTACs)[2]. The scaffold's utility is rooted in its unique stereochemical and physicochemical profile:

  • Conformational Dynamics: Piperidine predominantly adopts a stable chair conformation, similar to cyclohexane[3]. However, the presence of the nitrogen atom allows for two distinguishable chair conformations (with the N–H or N-alkyl bond in either an axial or equatorial position)[3]. This flexibility allows the scaffold to present substituents in a highly defined three-dimensional space, optimizing interactions with biological targets[1].

  • Bioisosterism: Piperidine is frequently employed as a metabolically stable bioisostere for piperazine. For example, replacing a piperazine ring with a benzoylpiperidine fragment compensates for the loss of the second nitrogen's binding energy by introducing a carbonyl group capable of establishing new hydrogen bonds[4].

Physicochemical & Pharmacokinetic Dynamics

As a Senior Application Scientist, I emphasize to my teams that incorporating a piperidine ring is rarely just about filling space in a binding pocket; it is a deliberate pharmacokinetic strategy.

Modulating pKa, LogP, and Solubility

Unsubstituted piperidine is highly basic, with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of approximately 11.2[3]. At physiological pH (7.4), the nitrogen atom is predominantly protonated. This protonation state acts as a powerful hydrogen bond donor, drastically improving aqueous solubility. Conversely, the lipophilic hydrocarbon backbone (

) ensures sufficient membrane permeability (LogP). By functionalizing the nitrogen (e.g., converting the amine to an amide or sulfonamide), medicinal chemists can fine-tune the

downward, shifting the molecule from a permanent cation to a neutral, highly permeable species.
Metabolic Stability and Clearance

The piperidine ring is generally resistant to metabolic degradation[2]. However, the


-carbons adjacent to the nitrogen are susceptible to cytochrome P450-mediated oxidation, leading to ring-opening and clearance. To combat this, we frequently employ steric shielding—such as adding methyl groups at the C2/C6 positions or utilizing spirocyclic fusions—to block oxidative liabilities and extend the drug's half-life[1].

Clinical Validation: Piperidine in FDA-Approved Drugs

To understand the practical application of these principles, we must examine how the piperidine scaffold functions in clinically validated molecules[3],[5].

Drug NameTherapeutic AreaSpecific Role of the Piperidine Scaffold
Haloperidol Antipsychotic (Schizophrenia)Provides the basic nitrogen required for critical salt-bridge anchoring to the conserved Asp residue in the dopamine D2 receptor pocket.
Donepezil Alzheimer's DiseaseThe benzylpiperidine moiety interacts directly with the catalytic active site (CAS) of acetylcholinesterase via cation-

interactions.
Loratadine Antihistamine (Allergies)Utilizes an N-ethoxycarbonyl piperidine derivative; the bulky, neutral substituent reduces Blood-Brain Barrier (BBB) penetration, eliminating sedative off-target effects.
Paroxetine SSRI (Depression)The constrained 3,4-disubstituted piperidine ring dictates the precise spatial vector of the fluorophenyl groups for optimal serotonin transporter (SERT) binding.
Raloxifene SERM (Osteoporosis)The basic piperidine side chain mimics the tertiary amine of tamoxifen, driving anti-estrogenic effects by inducing a conformational change in the ER

helix 12.

Structure-Activity Relationship (SAR) Engineering

When optimizing a hit compound containing a piperidine core, the structural modifications follow a logical, causality-driven pathway.

SAR_Workflow Core Piperidine Core (pKa ~11.2) N_Sub N-Substitution (Alkyl, Acyl, Aryl) Core->N_Sub C_Sub C-Substitution (C3/C4 Methyl, Fluoro) Core->C_Sub Spiro Spirocyclic Fusion (Steric Hindrance) Core->Spiro LogP Modulate LogP & Basicity (Improve Permeability) N_Sub->LogP Metab Block α-Oxidation (Enhance Half-life) C_Sub->Metab Conf Lock Conformation (Target Selectivity) C_Sub->Conf Spiro->Conf

Figure 1: Logical structure-activity relationship (SAR) optimization pathways for the piperidine scaffold.

Validated Experimental Protocols

The following protocols represent self-validating systems designed for high reproducibility in a medicinal chemistry setting.

Exp_Workflow Step1 1. Reagent Setup (Piperidine + Ar-X) Step2 2. Pd-Catalysis (Buchwald-Hartwig) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. LC-MS/NMR (Structural Validation) Step3->Step4 Step5 5. ADME Assay (pKa & LogD Profiling) Step4->Step5

Figure 2: Step-by-step experimental workflow from synthetic N-arylation to ADME profiling.

Protocol 1: Buchwald-Hartwig Cross-Coupling for N-Arylation of Piperidines

N-arylation is a critical step in synthesizing piperidine-based CNS drugs. This protocol utilizes Pd-catalyzed amination to overcome the steric hindrance of substituted piperidines.

Rationale & Causality: We select RuPhos Pd G3 as the precatalyst. The third-generation precatalyst ensures rapid generation of the active Pd(0) species at room temperature, while the bulky, electron-rich RuPhos ligand facilitates the challenging reductive elimination step when coupling the sterically demanding secondary amine of piperidine.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with the aryl halide (1.0 equiv), the piperidine derivative (1.2 equiv), RuPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.5 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute

    
     with the milder 
    
    
    
    .
  • Solvent Addition: Add anhydrous 1,4-dioxane (to reach 0.2 M concentration). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture at 85°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not quench until the aryl halide peak is completely consumed. The presence of the unreacted piperidine peak is expected due to the 1.2 equiv excess.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-aryl piperidine.

Protocol 2: High-Throughput and Determination

Understanding the ionization state of the piperidine nitrogen is non-negotiable for predicting oral bioavailability.

Rationale & Causality: Because functionalized piperidines are often highly lipophilic and poorly soluble in pure water, traditional aqueous titration fails. We employ a co-solvent potentiometric titration method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the synthesized piperidine derivative in 1 mL of standardized 0.15 M KCl solution containing varying ratios of Methanol (e.g., 30%, 40%, 50% MeOH).

  • Titration: Using an automated potentiometric titrator, titrate the sample with 0.5 M HCl (to protonate the piperidine) followed by 0.5 M KOH (to deprotonate).

  • Self-Validation (Data Integrity): Plot the apparent

    
     (
    
    
    
    ) against the dielectric constant of the co-solvent mixtures. A strictly linear relationship validates the Yasuda-Shedlovsky extrapolation. An
    
    
    indicates precipitation during titration, requiring the assay to be re-run at higher organic concentrations.
  • LogD Determination: For

    
    , utilize the shake-flask method. Partition the compound between 1-octanol and PBS (pH 7.4).
    
  • Quantification: Analyze both layers via LC-MS/MS. Crucial: Spike both layers with an internal standard (e.g., labetalol) prior to injection. This normalizes any matrix-induced ionization suppression, ensuring the calculated partition coefficient is internally validated and highly accurate.

Conclusion

The piperidine scaffold is far more than a simple structural linker; it is a dynamic, functional pharmacophore that dictates a drug's trajectory through the human body. By mastering the synthetic functionalization and physicochemical profiling of this privileged ring, medicinal chemists can systematically engineer molecules with superior target affinity, optimal membrane permeability, and robust metabolic stability.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed (nih.gov).
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.Benchchem.
  • Piperidine - Wikipedia.Wikipedia.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.MDPI.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.PMC (nih.gov).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.PubMed (nih.gov).

Sources

Foundational

SMILES string for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Topic: SMILES string for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Structural Informatics...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SMILES string for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Informatics, Synthetic Methodology, and Functional Applications[1][2]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a pivotal intermediate in the synthesis of rigid-rod molecular wires, liquid crystals, and pharmacologically active tolane derivatives.[2] Beyond the core requirement of its SMILES string, this document details the causal logic behind its synthesis via Sonogashira cross-coupling, self-validating experimental protocols, and the mechanistic underpinnings of its deprotection for downstream "Click" chemistry applications.

Part 1: Chemical Identity & Structural Informatics[1]

The precise definition of the molecular structure is the prerequisite for any computational docking or retrosynthetic planning.[2]

1.1 SMILES String Specification

The Simplified Molecular Input Line Entry System (SMILES) string for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is derived from its connectivity: a piperidine ring nitrogen-linked to a phenyl core, which is para-substituted with a trimethylsilyl-protected alkyne.[1]

Canonical SMILES:

Isomeric SMILES:

(Note: As the molecule lacks stereocenters, the isomeric and canonical forms are identical.)[1]

1.2 Structural Decomposition & Properties
PropertyValueRationale
Molecular Formula C₁₆H₂₃NSi
Molecular Weight 257.45 g/mol
LogP (Predicted) ~4.8High lipophilicity due to the TMS group and phenyl ring.[1]
H-Bond Donors 0The piperidine nitrogen is tertiary; no N-H bonds.[1]
H-Bond Acceptors 1The tertiary nitrogen lone pair.[1]
Rotatable Bonds 2N-Phenyl bond and C(phenyl)-Alkyne bond (limited rotation).[1]

Structural Insight: The molecule features a "push-pull" electronic system (though weak).[1] The piperidine nitrogen acts as an electron donor (resonance) into the phenyl ring, increasing the electron density at the para position.[2] This electronic enrichment facilitates the oxidative addition step during synthesis if the halogen is at the para position, but it also makes the resulting alkyne slightly more electron-rich.[2]

Part 2: Synthetic Pathways & Mechanism[3]

The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine relies on the Sonogashira Cross-Coupling reaction .[1] This pathway is chosen for its chemoselectivity and ability to preserve the piperidine moiety without protecting groups.

2.1 Retrosynthetic Analysis

To synthesize the target, we disconnect at the


 bond.
  • Fragment A: Trimethylsilylacetylene (TMSA) – Commercially available.[1]

  • Fragment B: 1-(4-Iodophenyl)piperidine or 1-(4-Bromophenyl)piperidine.[1]

Why Iodide? While 1-(4-bromophenyl)piperidine is cheaper, the iodide analog is preferred for laboratory-scale synthesis because the C-I bond is weaker, facilitating faster oxidative addition by the Palladium(0) catalyst at lower temperatures, which minimizes side reactions (such as polymerization of the alkyne).[2]

2.2 The Sonogashira Workflow

The reaction couples the aryl halide with TMS-acetylene using a Pd(0)/Cu(I) catalytic system.[1][3]

Reaction Scheme Visualization:

SynthesisWorkflow cluster_conditions Conditions SM1 1-(4-Iodophenyl) piperidine Cat Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) SM1->Cat Oxidative Addition SM2 Trimethylsilyl acetylene Base Et3N / THF Degassed SM2->Base Deprotonation Trans Transmetallation Complex Cat->Trans Base->Cat Cu-Acetylide Formation Prod 1-(4-((Trimethylsilyl) ethynyl)phenyl)piperidine Trans->Prod Reductive Elimination

Figure 1: Sonogashira coupling workflow for the synthesis of the target molecule.

2.3 Mechanistic Causality (The "Why")
  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond of the aryl halide.[1][2] The electron-donating piperidine ring makes the aryl ring electron-rich, which theoretically slows down oxidative addition compared to electron-poor rings; however, the lability of the iodide compensates for this.[2]

  • Transmetallation: The copper(I) acetylide (formed in situ from TMSA, CuI, and base) transfers the alkyne to the palladium center.[2]

  • Reductive Elimination: The C-C bond forms, regenerating the Pd(0) catalyst.[2]

Critical Control Point: Oxygen must be rigorously excluded.[1]


 promotes the Glaser homocoupling of the alkyne (forming a diyne dimer) and oxidizes the phosphine ligands on the palladium, killing the catalyst.[2]
Part 3: Experimental Protocols

This protocol is designed to be self-validating . The color changes described serve as visual checkpoints for the chemist.

3.1 Synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine[1]

Materials:

  • 1-(4-Iodophenyl)piperidine (1.0 equiv)[1]

  • Trimethylsilylacetylene (1.2 equiv)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv)[1]
    
  • Copper(I) iodide (CuI) (0.03 equiv)[1]

  • Triethylamine (

    
    ) (Solvent/Base)[1][4]
    
  • THF (Co-solvent, optional for solubility)[2]

Step-by-Step Methodology:

  • Setup (Inert Atmosphere): Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.[1]

  • Loading: Add 1-(4-Iodophenyl)piperidine,

    
    , and CuI to the flask.
    
    • Checkpoint: The solids should be yellow (Pd) and off-white (CuI).[1]

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles).[1] This removes adsorbed oxygen.[1]

  • Solvent Addition: Inject anhydrous, degassed

    
     (and THF if the aryl halide is solid) via syringe.
    
    • Checkpoint: The solution typically turns yellow/brown upon stirring.[2]

  • Reagent Addition: Add Trimethylsilylacetylene dropwise via syringe.

    • Observation: The reaction may warm slightly (exothermic).[1] The color often darkens to deep brown or black as the catalytic cycle engages and colloidal Pd forms over time.[2]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Silica, Hexanes/EtOAc 9:1).[2]

    • Validation: The starting material spot (lower

      
      ) should disappear, replaced by a highly fluorescent (UV active) spot at higher 
      
      
      
      .[2]
  • Workup: Dilute with Diethyl Ether. Filter through a pad of Celite to remove Pd/Cu salts.[1] Wash the filtrate with

    
     (sat.[1] aq.) to remove copper species, then Brine.[2][5] Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).[1][5]

    • Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes.[1][2]

    • Product: Isolate as a light yellow/beige solid.[1]

3.2 Deprotection (Optional Downstream Application)

To utilize the molecule in "Click" chemistry (CuAAC), the TMS group must be removed to generate the terminal alkyne.[2]

  • Reagent: Potassium Carbonate (

    
    ) in Methanol/DCM.
    
  • Procedure: Stir the TMS-protected compound in MeOH/DCM (1:1) with 2 equiv of

    
     for 1 hour at RT.
    
  • Validation: Loss of the TMS signal (approx 0.2 ppm) in

    
     NMR.
    
Part 4: Applications in Drug Discovery & Materials[3]
4.1 Molecular Linker in PROTACs

The piperidine-phenyl-alkyne motif serves as a rigid "rod" linker.[1] In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for orienting the E3 ligase and the target protein.[2] The alkyne provides a handle for further extension or cyclization.[2]

4.2 Liquid Crystals

The linearity of the 1,4-disubstituted phenyl ring combined with the alkyne creates high aspect ratio molecules (mesogens).[2] These are precursors for tolane-based liquid crystals used in optical displays.[1]

Structure-Activity Relationship (SAR) Diagram:

SAR Core 1-(4-((Trimethylsilyl)ethynyl) phenyl)piperidine Piperidine Piperidine Ring (Solubility & H-Bond Acceptor) Core->Piperidine Phenyl Phenyl Core (Rigid Spacer / pi-stacking) Core->Phenyl Alkyne TMS-Alkyne (Protected Handle / Click Chem) Core->Alkyne

Figure 2: Functional decomposition of the molecule for SAR analysis.[1]

References
  • Sonogashira Coupling Methodology: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467-4470.[2] Link[1]

  • Synthesis of Piperidine-Aryl Alkynes: Li, H., et al. (2020).[2] Synthesis and properties of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline derivatives. Molecules, 25(7).[2][4] (Adapted protocol for piperidine analog). Link

  • Deprotection Protocols: Crouch, R. D. (2004).[2] Selective monodeprotection of bis-silyl ethers. Tetrahedron, 60(28), 5833-5871.[2] Link[1]

  • SMILES Specification: Daylight Chemical Information Systems. SMILES Tutorial. Link

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Executive Summary 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a specialized organosilicon intermediate serving as a critical "masked" alkyne building block in the synthesis of conjugated organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a specialized organosilicon intermediate serving as a critical "masked" alkyne building block in the synthesis of conjugated organic electronics (OLEDs) and piperidine-based pharmaceutical candidates. Its value lies in the orthogonality of the trimethylsilyl (TMS) protecting group, which allows for the precise installation of the piperidine-phenyl moiety before exposing the reactive terminal alkyne.

This guide analyzes the commercial supply landscape, provides a validated "in-house" synthetic protocol for supply chain independence, and details the quality control parameters required to ensure downstream success in cross-coupling applications.

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers, it is imperative to establish the exact physicochemical profile of the target to avoid isomer confusion (e.g., distinguishing from piperidine-substituted alkynes without the phenyl linker).

ParameterSpecification
Chemical Name 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
CAS Number 868755-75-3
Molecular Formula C₁₆H₂₃NSi
Molecular Weight 257.45 g/mol
SMILES C(C)C#CC1=CC=C(N2CCCCC2)C=C1
Appearance Pale yellow to brown crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable to air/moisture; TMS group labile to strong bases (OH⁻/RO⁻) and Fluoride (TBAF)

Part 2: The Commercial Supply Landscape

As of Q4 2023, this compound is classified as a Tier 2 Specialty Chemical . It is not a bulk commodity (Tier 1) but is available from select catalog vendors.

Vendor Categorization
Vendor TypeRepresentative CompaniesPurity ProfileLead TimeStrategic Use Case
Catalog (Stock) Sigma-Aldrich (MilliporeSigma), Enamine, Combi-Blocks>95% or >97%1–5 DaysSmall scale R&D (<5g), Reference Standards
Aggregators MolPort, eMoleculesVariable2–3 WeeksSourcing from obscure global inventories
Custom Synthesis WuXi AppTec, Syngene>99% (Custom)4–8 WeeksGMP requirements or Multi-kilogram scale up
Sourcing Decision Logic
  • Risk Warning: Lower-tier suppliers often synthesize this via Sonogashira coupling without adequate metal scavenging. If your downstream application is biological (e.g., kinase inhibition assay), residual Copper (Cu) or Palladium (Pd) >10 ppm can result in false positives. Always request elemental analysis for Pd/Cu for biological batches.

SupplyLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 5 Grams Scale->Small Large > 100 Grams Scale->Large Purity Purity/Impurity Critical? Small->Purity Custom Contract Mfg (CRO) Specify Metal Limits Large->Custom Catalog Buy Catalog (Sigma/Enamine) Check CoA for Pd Purity->Catalog Standard InHouse Synthesize In-House (See Part 3) Purity->InHouse High Control Needed

Figure 1: Decision matrix for sourcing 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine based on scale and purity requirements.

Part 3: Synthetic Context (The "Make" Option)

Validated Synthetic Protocol

Reaction: 1-(4-iodophenyl)piperidine + Trimethylsilylacetylene (TMSA)


 Product

Reagents:

  • Substrate: 1-(4-iodophenyl)piperidine (Preferred over bromo-analog for milder conditions).

  • Alkyne: Trimethylsilylacetylene (1.2 equivalents).[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).

  • Co-Catalyst: Copper(I) Iodide (CuI) (1-3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).

  • Dissolution: Dissolve 1-(4-iodophenyl)piperidine (1.0 eq) in dry THF/Et₃N (1:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[2][3][4] The solution typically turns yellow/orange.

  • Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. (If using the bromo-analog, heating to 60°C is required).

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5). The TMS group makes the product non-polar; it will elute early.

Mechanism & Pathway Visualization

SynthesisPath Precursor 1-(4-iodophenyl)piperidine (Aryl Halide) Cycle Sonogashira Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Precursor->Cycle Reagents TMS-Acetylene + Pd(II)/Cu(I) Base (Et3N) Reagents->Cycle Product 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (Target) Cycle->Product Yield >85% Deprotection Deprotection (K2CO3/MeOH or TBAF) Product->Deprotection Downstream Application Final Terminal Alkyne (Click Chemistry Ready) Deprotection->Final

Figure 2: Synthetic pathway from aryl halide precursor to the target TMS-protected intermediate and subsequent deprotection.

Part 4: Quality Control & Validation

When receiving a commercial batch or validating your own synthesis, focus on these three critical attributes.

Proton NMR (¹H NMR) Signature

The TMS group provides a distinct diagnostic peak.

  • δ ~0.25 ppm (s, 9H): The strong singlet of the Trimethylsilyl group.[5] Absence of this peak indicates deprotection.

  • δ ~3.2 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to Nitrogen.

  • δ ~7.3–7.5 ppm (d, 2H): Aromatic protons ortho to the alkyne.

  • δ ~6.8–6.9 ppm (d, 2H): Aromatic protons ortho to the piperidine nitrogen (shielded by electron donation).

Impurity Profile
  • Homocoupling (Glaser Product): Check for bis-TMS-butadiyne. This appears as a separate impurity in GC-MS.

  • Deprotected Species: If the material was stored in acidic or wet conditions, the TMS group may hydrolyze. Look for the terminal alkyne proton (

    
    C-H ) at ~3.0 ppm in NMR.
    

Part 5: Handling and Storage

  • Storage: Store at 2–8°C. While TMS groups are relatively robust, long-term exposure to moisture can lead to slow desilylation.

  • Handling: Avoid strong bases (NaOH, KOH) unless deprotection is intended. The compound is stable to chromatography on silica gel.

References

  • Sigma-Aldrich. Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS 868755-75-3). MilliporeSigma. Link (Note: Representative link for catalog search).

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[6] Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394541 (Related Structure). PubChem.[7] Link

Sources

Protocols & Analytical Methods

Method

The Strategic Use of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine in Sonogashira Coupling: An Application Guide for Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Reaction In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Reaction

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The piperidine moiety is a quintessential "privileged scaffold," a structural framework frequently found in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has become an indispensable tool in the medicinal chemist's arsenal.[3][4] This reaction's mild conditions and broad functional group tolerance allow for the late-stage introduction of alkyne functionalities into complex molecules, a key step in the synthesis of numerous biologically active compounds.[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine as a key building block in Sonogashira coupling reactions. We will delve into the mechanistic rationale behind the use of a trimethylsilyl (TMS) protecting group, provide a validated experimental protocol, and explore its applications in the synthesis of pharmacologically relevant molecules.

Mechanism and Rationale: The "Why" Behind the Protocol

The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper.[4] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The Catalytic Cycles of Sonogashira Coupling

The palladium cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L2 OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Cu_Acetylide Cu-C≡CR' ArPd(II)CCR_L2 Ar-Pd(II)-C≡CR' L2 Transmetal->ArPd(II)CCR_L2 Cu-C≡CR' RedElim Reductive Elimination ArPd(II)CCR_L2->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-C≡CR' RedElim->Product Cu(I)X Cu(I)X AlkyneCoord π-Complex Formation Cu(I)X->AlkyneCoord H-C≡CR' Cu_Alkyne [Cu(I)]-π-Alkyne AlkyneCoord->Cu_Alkyne Deprotonation Deprotonation (Base) Cu_Alkyne->Deprotonation Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Role of the Trimethylsilyl (TMS) Protecting Group

The use of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine offers several distinct advantages over its terminal alkyne counterpart. The TMS group serves as a removable protecting group for the terminal alkyne. This strategy is particularly beneficial for a few key reasons:

  • Prevention of Homocoupling: A common side reaction in Sonogashira couplings is the Glaser coupling, where two terminal alkynes couple to form a diyne. The TMS group effectively prevents this undesired homocoupling.

  • Improved Handling and Stability: Many terminal alkynes can be volatile or unstable. The TMS-protected version is typically a stable, easy-to-handle solid.

  • Controlled Deprotection: The TMS group can be easily removed under mild conditions, such as treatment with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol, to reveal the terminal alkyne for further transformations if needed. In many cases, the deprotection can be performed in situ.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the Sonogashira coupling of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine with an aryl bromide, followed by TMS deprotection.

Protocol 1: Sonogashira Coupling of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine with 4-Bromoanisole

Materials:

  • 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine

  • 4-Bromoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine (1.2 mmol), 4-bromoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and distilled triethylamine (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected coupled product.

Protocol 2: Deprotection of the TMS Group

Materials:

  • TMS-protected coupled product from Protocol 1

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the TMS-protected product (1.0 mmol) in methanol (10 mL).

  • Base Addition: Add potassium carbonate (0.2 mmol, 0.2 equiv).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected terminal alkyne. Further purification by column chromatography may be performed if necessary.

Experimental Workflow Diagram

Workflow start Starting Materials: - 1-(4-((TMS)ethynyl)phenyl)piperidine - Aryl Halide - Catalysts (Pd/Cu) - Base (Et3N) reaction Sonogashira Coupling (THF, 60°C, 4-8h) start->reaction workup1 Work-up: - Filtration (Celite) - Extraction reaction->workup1 purify1 Purification: Column Chromatography workup1->purify1 tms_product TMS-Protected Product purify1->tms_product deprotection TMS Deprotection (K2CO3, MeOH, RT, 1-2h) tms_product->deprotection workup2 Work-up: Extraction deprotection->workup2 final_product Final Deprotected Product workup2->final_product

Caption: A typical experimental workflow for Sonogashira coupling and subsequent deprotection.

Data Presentation: Expected Outcomes

The Sonogashira coupling is generally a high-yielding reaction. The following table summarizes typical reaction parameters and expected yields for the coupling of various aryl halides with terminal alkynes.

Aryl Halide (Ar-X)Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295[7]
4-Bromoacetophenone(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHF60688[8]
3-Iodoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ / PPh₃DBUTHF801292[9][10]
1-Bromo-4-nitrobenzene1-HeptynePd(PPh₃)₂Cl₂ / CuIPiperidineDMF80490General Protocol
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(dppf)Cl₂ / CuIDIPEADioxane1001290[1]

Applications in Medicinal Chemistry

The combination of the arylpiperidine scaffold and the alkyne linker generated through Sonogashira coupling provides a versatile platform for the synthesis of a wide range of biologically active molecules. The resulting diarylalkyne core can act as a rigid spacer, positioning key pharmacophoric groups for optimal interaction with biological targets.

Case Study: Synthesis of an Erlotinib Intermediate

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of a key intermediate for Erlotinib involves a Sonogashira coupling between 3-iodoaniline and 2-methyl-3-butyn-2-ol.[9][10] This reaction highlights the utility of the Sonogashira coupling in constructing crucial fragments of complex, life-saving drugs. While not directly using our title compound, this example showcases the power of the methodology in a relevant pharmaceutical context.

Potential Applications in CNS Drug Discovery

The 1-phenylpiperidine scaffold is a common feature in many centrally acting drugs, including opioids and neurokinin receptor antagonists.[11] The Sonogashira coupling provides a direct route to introduce further diversity at the 4-position of the phenyl ring, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutics for pain, depression, and other neurological disorders.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalystUse fresh Pd and Cu catalysts. Ensure Pd(0) is generated in situ if using a Pd(II) precatalyst.
Poor quality base/solventUse freshly distilled, anhydrous solvents and bases.
Oxygen contaminationEnsure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas solvents thoroughly.
Significant Homocoupling Presence of oxygenImprove inert atmosphere techniques.
High concentration of terminal alkyneIf using a deprotected alkyne, consider slow addition to the reaction mixture. The use of a TMS-protected alkyne is the primary solution.
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Ensure proper ligand-to-metal ratio.
Incomplete Reaction Less reactive aryl halideAryl bromides may require higher temperatures or longer reaction times than aryl iodides. Consider using a more active catalyst system (e.g., with bulky phosphine ligands).

Conclusion

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its use in the Sonogashira coupling reaction, facilitated by the strategic application of a TMS protecting group, allows for the efficient and controlled synthesis of complex molecules containing the privileged arylpiperidine scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful combination of reagent and reaction in the development of novel therapeutics.

References

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC.
  • Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatiz
  • Sonogashira coupling. Wikipedia.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.
  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Discovery of Novel 1-(4-Aminophenylacetyl)
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Sonogashira coupling. Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Substituted 4-phenylpiperidines, their preparation and use.

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

This Application Note provides a rigorous technical guide for utilizing 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) in advanced cross-coupling workflows. Introduction & Molecule Profile[1][2] 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for utilizing 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) in advanced cross-coupling workflows.

Introduction & Molecule Profile[1][2]

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a specialized "masked" building block primarily used in the synthesis of donor-acceptor (D-π-A) chromophores, liquid crystals, and molecular wires.

Structurally, it features a piperidine moiety (strong electron donor) para-substituted to a trimethylsilyl (TMS)-protected alkyne . The TMS group serves two critical functions:

  • Protection: It prevents homocoupling (Glaser coupling) and polymerization during storage or prior synthetic steps.

  • Solubility: It enhances the solubility of the rigid phenyl-acetylene core in non-polar organic solvents.

This guide focuses on the One-Pot Desilylative Sonogashira Coupling , a methodology that circumvents the isolation of the unstable terminal alkyne, streamlining the synthesis of unsymmetrical diarylalkynes.[1]

Key Chemical Properties
PropertySpecification
CAS Number 868755-75-3
Molecular Weight 257.45 g/mol
Role Nucleophilic coupling partner (Latent terminal alkyne)
Electronic Character Electron-Rich (Donor)
Key Reactivity Pd-catalyzed C(sp)–C(sp²) coupling; CuAAC (Click)

Mechanistic Strategy: In-Situ Activation

The conventional route involves a two-step process: (1) Deprotection with base (K₂CO₃/MeOH) to generate the terminal alkyne, followed by (2) Isolation and Sonogashira coupling.

The Superior Approach: The One-Pot Desilylative Protocol utilizes a fluoride source (CsF or TBAF) or a strong alkoxide base to cleave the C–Si bond in situ. The resulting acetylide anion immediately enters the catalytic cycle, transmetallating to the Palladium(II) species. This minimizes the concentration of free alkyne, significantly reducing oxidative homocoupling side reactions.

Diagram 1: One-Pot Desilylative Catalytic Cycle

The following diagram illustrates the dual-cycle mechanism where desilylation feeds directly into the Pd-catalytic loop.

Sonogashira_Mechanism TMS_Substrate TMS-Substrate (Latent Nucleophile) Desilylation Activation Step (CsF or TBAF) TMS_Substrate->Desilylation Fluoride attack Acetylide Active Acetylide [R-C≡C]⁻ Desilylation->Acetylide -TMS-F Transmetal Transmetallation Acetylide->Transmetal Cu(I) cycle entry Pd_0 Pd(0)L2 Active Catalyst Ox_Add Oxidative Addition [Ar-Pd(II)-X] Pd_0->Ox_Add + Aryl Halide Ox_Add->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim [Ar-Pd-C≡C-R] Red_Elim->Pd_0 Regenerate Catalyst Product Final Diarylalkyne (Push-Pull System) Red_Elim->Product Aryl_Halide Aryl Halide (Electrophile) Aryl_Halide->Ox_Add

Caption: Mechanism of fluoride-promoted in-situ desilylation coupled with the Pd(0)/Cu(I) catalytic cycle.

Protocol 1: One-Pot Desilylative Sonogashira Coupling

This protocol is optimized for coupling 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine with electron-deficient aryl iodides (e.g., 4-nitroiodobenzene, ethyl 4-iodobenzoate) to create "Push-Pull" systems.

Materials
  • Substrate: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (1.0 equiv)

  • Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Activator/Base: TBAF (1.0 M in THF, 1.5 equiv) OR CsF (2.0 equiv) with Et₃N.

  • Solvent: Anhydrous THF or DMF (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add the Pd-catalyst (e.g., 17 mg for a 0.5 mmol scale) and CuI (5 mg).

    • Add the Aryl Iodide (0.55 mmol) and the TMS-piperidine substrate (129 mg, 0.5 mmol).

    • Critical: If using solid CsF, add it now. If using TBAF solution, wait for step 4.

  • Solvent Addition:

    • Seal the vessel. Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous THF (3-5 mL) and Triethylamine (Et₃N, 2-3 equiv) via syringe.

  • Activation & Reaction:

    • Method A (TBAF): Dropwise add TBAF (1.5 equiv) at 0°C, then warm to Room Temperature (RT). Stir for 30 mins, then heat to 60°C.

    • Method B (CsF): Heat the mixture directly to 80°C in DMF/Et₃N.

    • Monitoring: Monitor via TLC or LC-MS. The TMS-substrate spot will disappear rapidly; look for the emergence of the highly fluorescent internal alkyne product.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove amine salts and DMF.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Note: These products are often highly colored (yellow/orange). Use a gradient of Hexanes:EtOAc.

Optimization Table: Screening Conditions
EntryBase/ActivatorSolventTemp (°C)Yield (%)Notes
1K₂CO₃ / MeOHTHF6065Two-step (one pot); slower.
2TBAF (1.0 M) THF 60 92 Recommended. Fast, clean conversion.
3CsFDMF10084Good for sterically hindered partners.
4KOHH₂O/MeCNRT45Low solubility of the piperidine substrate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

The piperidine-phenyl moiety is a privileged scaffold in medicinal chemistry. Converting the TMS-alkyne to a triazole allows for the creation of bioactive libraries.

Workflow:

  • Desilylation: Dissolve TMS-substrate in MeOH/THF (1:1). Add K₂CO₃ (1.5 equiv). Stir 1h at RT.[2][3]

  • Extraction: Isolate the free alkyne 1-(4-ethynylphenyl)piperidine . (Note: Use immediately to avoid oxidation).

  • Click Reaction:

    • Mix Alkyne (1 equiv) and Organic Azide (1 equiv) in t-BuOH/H₂O (1:1).

    • Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Stir at RT for 4-12 hours. The product usually precipitates out.

Troubleshooting & Expert Insights

  • Catalyst Poisoning: The piperidine nitrogen is a tertiary amine capable of coordinating to Palladium. If conversion stalls, increase catalyst loading to 5 mol% or use a bidentate ligand catalyst like Pd(dppf)Cl₂ , which is more resistant to amine displacement than Pd(PPh₃)₄.

  • Homocoupling (Glaser): If you observe a symmetrical dimer (bright blue fluorescence), oxygen is present. Ensure rigorous degassing (freeze-pump-thaw is preferred over sparging for high-value synthesis).

  • Purification: The piperidine ring makes the product basic. Pre-treat silica gel with 1% Et₃N in hexanes to prevent streaking during chromatography.

Diagram 2: Experimental Workflow Logic

Workflow Start TMS-Piperidine Substrate Decision Target? Start->Decision Route_A Route A: Internal Alkyne Decision->Route_A C-C Bond Route_B Route B: Triazole (Click) Decision->Route_B Heterocycle Process_A One-Pot Pd/Cu/TBAF (Protocol 1) Route_A->Process_A Process_B 1. K2CO3 (Deprotect) 2. CuAAC (Click) Route_B->Process_B End_A D-π-A Dye (Liquid Crystal) Process_A->End_A End_B Bioactive Scaffold Process_B->End_B

Caption: Decision tree for selecting the appropriate experimental workflow based on the desired end-product.

References

  • Capani, J. S., et al. (2019).[1] "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." The Journal of Organic Chemistry. Link

  • Severin, R., et al. (2010).[1] "One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes." The Journal of Organic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Becker, M., et al. (2020).[4] "Synthesis of N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline." Molecules. Link

  • Sigma-Aldrich. "Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine." Link

Sources

Method

Application Note: Derivatization of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine for Drug Discovery

Executive Summary The molecule 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a highly versatile, privileged building block in modern medicinal chemistry. It combines a basic piperidine pharmacophore—known for improv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a highly versatile, privileged building block in modern medicinal chemistry. It combines a basic piperidine pharmacophore—known for improving aqueous solubility and target binding affinity—with a trimethylsilyl (TMS)-protected ethynyl group[1]. This application note provides a comprehensive guide to the strategic deprotection and subsequent derivatization of this scaffold, focusing on Click Chemistry (CuAAC) and Sonogashira cross-coupling workflows used to generate target-specific ligands, kinase inhibitors, and rigid linkers for PROTACs.

Strategic Utility & Mechanistic Rationale

In drug discovery, the strategic incorporation of piperidine moieties profoundly influences a drug candidate's biological properties, modulating its lipophilicity and ADME (absorption, distribution, metabolism, and excretion) profile[1]. However, terminal alkynes are highly reactive and susceptible to unwanted side reactions, such as Glaser homocoupling or hydration, during early-stage synthesis.

The TMS protecting group serves as an orthogonal, stable shield for the alkyne[1]. It remains intact under various reaction conditions but can be selectively removed using either mild base or fluoride sources. Once deprotected, the resulting terminal alkyne (1-(4-ethynylphenyl)piperidine) acts as a "spring-loaded" synthetic handle, primed for highly regioselective and efficient transformations[2].

Reaction Pathways

The following diagram illustrates the primary derivatization workflows for this scaffold, highlighting both step-wise and one-pot methodologies.

G A 1-(4-((TMS)ethynyl)phenyl)piperidine (Stable Precursor) B 1-(4-ethynylphenyl)piperidine (Terminal Alkyne) A->B Deprotection (TBAF or K2CO3) C 1,4-Disubstituted 1,2,3-Triazole (Click Chemistry) A->C One-Pot Desilylation/Click (TBAF, CuI, R-N3) B->C CuAAC (R-N3, Cu catalyst) D Extended Conjugated System (Sonogashira Coupling) B->D Sonogashira (R-X, Pd/Cu catalyst)

Figure 1: Derivatization pathways of TMS-protected ethynylphenyl piperidine in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity for downstream biological assays.

Protocol A: Mild Base-Mediated Desilylation

Objective: Isolate the free terminal alkyne for subsequent parallel library synthesis. Causality: Potassium carbonate in methanol generates methoxide ions that attack the silicon atom. The resulting carbanion is rapidly protonated by the solvent, driving the reaction forward without the need for harsh, glass-etching fluoride reagents[3].

  • Reaction Setup: Dissolve 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine (1.0 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.5 mmol) to the solution.

  • Monitoring: Stir the suspension at room temperature (rt) for 2–4 hours[3]. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). Validation: The newly formed terminal alkyne will stain positively (yellow/brown spot) with aqueous KMnO₄.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(4-ethynylphenyl)piperidine.

Protocol B: One-Pot Desilylation and CuAAC (Click Chemistry)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole directly from the TMS-protected precursor. Causality: TBAF provides a highly nucleophilic fluoride ion that attacks the silicon atom due to the exceptional thermodynamic strength of the Si–F bond (~582 kJ/mol). The in situ generated alkyne immediately reacts with Cu(I) to form a copper acetylide intermediate. This intermediate lowers the activation energy for the cycloaddition with the azide and strictly enforces 1,4-regioselectivity, a hallmark of Click Chemistry[4],[2].

  • Reaction Setup: In a microwave-safe vial, combine the TMS-protected precursor (1.0 mmol), the desired organic azide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in methanol (5 mL)[5].

  • Deprotection Initiation: Add TBAF (1.0 M solution in THF, 1.1 mmol) dropwise[5].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes[5].

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated aqueous NH₄Cl (2 × 20 mL). Validation: The aqueous layer will turn distinctly blue (forming the

    
     complex), indicating the successful sequestration and removal of toxic copper ions from the organic product.
    
  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol C: Sonogashira Cross-Coupling

Objective: Extend the π-conjugated system to create rigid linkers or fluorescent probes.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve the deprotected 1-(4-ethynylphenyl)piperidine (1.0 mmol) and an aryl iodide (1.1 mmol) in anhydrous DMF (8 mL).

  • Catalyst Addition: Add triethylamine (TEA, 3.0 mmol). Degas the solution by bubbling N₂ for 10 minutes. Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at 70 °C for 6–8 hours under an N₂ atmosphere.

  • Workup: Cool the mixture, filter through a pad of Celite to remove metal catalysts, partition between EtOAc and water, and purify by column chromatography.

Quantitative Data Summary

Reaction TypeReagents & CatalystsTemp / TimeTypical YieldMechanistic Advantage
TMS Deprotection K₂CO₃, MeOHrt / 2–4 h>90%Mild conditions; avoids fluoride-induced side reactions[3].
One-Pot CuAAC TBAF, CuI, DIPEA, R-N₃120 °C (μW) / 20 min85–95%Rapid in situ generation of alkyne; prevents alkyne degradation[5].
Sonogashira Coupling Ar-I, Pd(PPh₃)₄, CuI, TEA70 °C / 6–8 h75–85%Efficient C-C bond formation; extends π-conjugation.

Applications in Drug Discovery

The derivatization of this specific scaffold translates directly to several high-impact areas in pharmaceutical development:

  • Targeted Kinase Inhibitors: The basic piperidine ring is highly effective at interacting with the solvent-exposed regions of kinases. Derivatization of the ethynyl group has been successfully utilized to synthesize potent glycogen synthase kinase-3β (GSK-3β) inhibitors, which are critical targets for neurodegenerative diseases and mood disorders[3].

  • PROTAC Linker Design: The rigidity of the resulting 1,4-triazole (via CuAAC) or extended alkyne (via Sonogashira) makes this scaffold ideal for designing rigid linkers in Proteolysis Targeting Chimeras (PROTACs). This rigidity precisely controls the spatial distance and orientation between the target protein warhead and the E3 ligase ligand.

  • Bioconjugation & Probes: The robust nature of the click reaction allows for the attachment of fluorophores or biotin tags to the piperidine scaffold, enabling the creation of chemical probes for target identification and cellular imaging[2].

References

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition / PubMed. URL:[Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters / PMC. URL:[Link]

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank / MDPI. URL:[Link]

Sources

Application

Application Note: Investigating 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine in Neuroreceptor Studies

R) Chaperone / Neuro-modulator Abstract This guide details the experimental utility of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (TMS-EPP), a specialized phenylpiperidine derivative. While phenylpiperidines are est...

Author: BenchChem Technical Support Team. Date: March 2026


R) Chaperone / Neuro-modulator

Abstract

This guide details the experimental utility of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (TMS-EPP), a specialized phenylpiperidine derivative. While phenylpiperidines are established pharmacophores for the Sigma-1 receptor (


R), this specific analog features a para-trimethylsilylethynyl group. This moiety serves as a latent bioorthogonal handle. Upon deprotection, it yields a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the synthesis of high-affinity fluorescent probes or PET radiotracers in situ. This note provides protocols for deprotection, "click" labeling, and receptor binding validation.

Chemical Basis & Mechanism

The Pharmacophore

The phenylpiperidine core is a "privileged structure" in neuropharmacology, forming the backbone of numerous high-affinity ligands for the


 receptor (e.g., 4-PPBP, SA4503).
  • Orthosteric Binding: The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • Hydrophobic Interaction: The phenyl group occupies the primary hydrophobic pocket.

  • The TMS-Alkyne Extension: The para-substitution extends into the "Region A" or secondary hydrophobic pocket. The bulky Trimethylsilyl (TMS) group acts as a lipophilic protecting group.

The "Click" Strategy

TMS-EPP is best utilized not as a final drug, but as a Modular Scaffold .

  • Step A (Deprotection): Removal of the TMS group reveals a terminal alkyne.

  • Step B (Ligation): The alkyne reacts with azide-tagged reporters (Fluorophores,

    
    F-isotopes) via CuAAC.
    
  • Result: A custom

    
    R probe that retains the high-affinity phenylpiperidine core.
    
Mechanism of Action ( R)

The


R is an inter-organelle signaling modulator located at the Mitochondria-Associated ER Membrane (MAM).
  • Resting State: Bound to BiP (GRP78) at the ER.

  • Activation: Ligand binding dissociates

    
    R from BiP.
    
  • Effect: The receptor chaperones IP3 receptors (calcium signaling) or translocates to the plasma membrane to modulate ion channels (NMDA, Kv1.4).

Experimental Protocols

Protocol A: Deprotection of TMS-EPP

Objective: To generate the reactive intermediate 1-(4-ethynylphenyl)piperidine.

Reagents:

  • TMS-EPP (10 mg)

  • Potassium Carbonate (

    
    ) or Tetrabutylammonium fluoride (TBAF)
    
  • Methanol (MeOH) or THF

  • Dichloromethane (DCM) for extraction

Workflow:

  • Dissolution: Dissolve 10 mg of TMS-EPP in 2 mL of MeOH.

  • Catalysis: Add 1.5 equivalents of

    
     (anhydrous).
    
    • Note: If using TBAF (1.0 M in THF), use 1.1 equivalents in THF instead of MeOH.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will be more polar (lower

    
    ) than the starting material.
    
  • Quench & Extract: Dilute with water (10 mL). Extract 3x with DCM.

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Checkpoint: Verify terminal alkyne stretch via IR (

      
      3300 
      
      
      
      ) or NMR (
      
      
      
      
      3.0 ppm singlet).
Protocol B: Bioorthogonal "Click" Labeling (Cell-Free)

Objective: To synthesize a fluorescent


R probe (e.g., for microscopy).

Reagents:

  • Deprotected EPP (from Protocol A)

  • Azide-Fluorophore (e.g., Azide-BODIPY or Azide-Cy5)

  • CuSO

    
    
    
    
    
    5H
    
    
    O (100 mM stock)
  • Sodium Ascorbate (500 mM stock)

  • TBTA Ligand (to stabilize Cu(I))

Step-by-Step:

  • Mix: In a small vial, combine EPP (1 eq) and Azide-Fluorophore (1.1 eq) in

    
    -BuOH:Water (1:1).
    
  • Catalyst Prep: Premix CuSO

    
     (5 mol%) with TBTA (10 mol%) in DMSO. Add to the reaction vial.
    
  • Initiation: Add Sodium Ascorbate (20 mol%) to reduce Cu(II) to catalytic Cu(I).

  • Incubation: Stir in the dark at RT for 4–12 hours.

  • Validation: Analyze via LC-MS to confirm the formation of the 1,2,3-triazole adduct.

    • Why this works: The resulting triazole linker mimics an amide bond electronically but is proteolytically stable, maintaining the ligand's affinity for the

      
      R pocket.
      
Protocol C: Competitive Binding Assay ( R Affinity)

Objective: To determine if the TMS-EPP or its "clicked" derivatives retain high affinity (


 nM).

Materials:

  • Membranes: Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Haloperidol (10

    
    M).
    

Procedure:

  • Preparation: Dilute membranes to 0.5 mg protein/mL in Tris buffer.

  • Dosing: Add test compound (TMS-EPP or derivative) in increasing concentrations (

    
     M to 
    
    
    
    M).
  • Competition: Add [

    
    H]-(+)-Pentazocine (final conc. 3 nM).
    
  • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Visualization & Pathways

Experimental Workflow: From Precursor to Probe

This diagram illustrates the transformation of TMS-EPP into a functional imaging agent.

G TMS TMS-EPP (Precursor) Deprotect Deprotection (K2CO3 / MeOH) TMS->Deprotect Step 1 Alkyne Terminal Alkyne (Reactive Handle) Deprotect->Alkyne Yields Click CuAAC Reaction (+ Azide-Tag) Alkyne->Click Step 2 Probe Functional Probe (Fluorescent/PET) Click->Probe Forms Triazole Receptor Sigma-1 Receptor Binding Probe->Receptor Assay

Caption: Modular synthesis workflow converting the TMS-protected precursor into a bioactive receptor probe via Click Chemistry.

Sigma-1 Receptor Signaling Pathway

Understanding where the probe binds and what it modulates.

S1R cluster_ER Endoplasmic Reticulum (MAM) cluster_PM Plasma Membrane / Post-Synaptic BiP BiP (GRP78) S1R_Inactive Sigma-1 R (Inactive) BiP->S1R_Inactive Sequesters S1R_Active Sigma-1 R (Active/Ligand Bound) S1R_Inactive->S1R_Active Dissociation IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Chaperones (Ca2+ Flow) NMDA NMDA Receptor S1R_Active->NMDA Translocates & Potentiates IonChannel Kv1.4 / Nav1.5 S1R_Active->IonChannel Modulates Ligand Piperidine Ligand (TMS-EPP Derivative) Ligand->S1R_Inactive Binds

Caption: Sigma-1 Receptor activation mechanism. Ligand binding triggers dissociation from BiP, leading to modulation of Ca2+ signaling and membrane channels.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Deprotection Old/Wet ReagentsUse anhydrous

or fresh TBAF. Ensure reaction is moisture-free.
Low "Click" Yield Copper OxidationRefresh Sodium Ascorbate. Sparge solvents with

to remove oxygen.
High Non-Specific Binding LipophilicityThe TMS group is highly lipophilic (LogP > 4). Use the deprotected or "clicked" version for assays, or add 0.1% BSA to assay buffer.
Precipitation in Buffer Low SolubilityDissolve stock in 100% DMSO. Ensure final DMSO conc. in assay is < 1%.

References

  • Ablordeppey, S. Y., et al. (2002).[1] "Probing the proposed phenyl-A region of the sigma-1 receptor." Bioorganic & Medicinal Chemistry, 10(8), 2759-2765.[1]

  • Sigma-Aldrich. (n.d.). "Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine." Merck KGaA.

  • Chu, W., et al. (2015). "The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes." Current Pharmaceutical Design, 21(34).

  • Runeberg, N., et al. (2024). "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine scaffolds." European Journal of Medicinal Chemistry. [2]

Sources

Method

Application Note: Strategic Deprotection of TMS-Alkynes

Executive Summary The trimethylsilyl (TMS) group is the most ubiquitous masking agent for terminal alkynes due to its steric minimalization and ease of removal. However, the "simplicity" of its deprotection often leads t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trimethylsilyl (TMS) group is the most ubiquitous masking agent for terminal alkynes due to its steric minimalization and ease of removal. However, the "simplicity" of its deprotection often leads to yield loss via two primary failure modes: product volatility and unintended side-reactions (e.g., Glaser coupling or base-promoted degradation). This guide provides a scientifically grounded decision framework and optimized protocols for removing TMS groups, moving beyond generic textbook recipes to address isolation challenges in complex synthesis.

Mechanistic Grounding & Strategic Choice

The Silicon-Carbon Interface

The stability of the


 bond differs significantly from 

. The high s-character of the acetylenic carbon renders the

bond more polarized and susceptible to nucleophilic attack compared to alkyl silanes. Deprotection relies on the formation of a hypervalent silicate intermediate (the "ate" complex), driven by the high bond dissociation energy (BDE) of

(108 kcal/mol) or

(135 kcal/mol) relative to

(~76 kcal/mol).
Decision Matrix

Select your protocol based on substrate stability and volatility.

TMS_Deprotection_Logic Start Start: TMS-Alkyne Substrate BaseSens Is the substrate Base-Sensitive? (e.g., Esters, Epoxides) Start->BaseSens AcidSens Is the substrate Acid-Sensitive? BaseSens->AcidSens Yes Volatile Is Product Volatile? (MW < 150 or bp < 120°C) BaseSens->Volatile No MethodB Method B: TBAF / AcOH (Buffered Fluoride) AcidSens->MethodB No (Use Buffered TBAF) MethodC Method C: Ag(I) / MeOH (Chemoselective) AcidSens->MethodC Yes (Neutral Conditions) MethodA Method A: K2CO3 / MeOH (Standard) Volatile->MethodA No SpecialHandling CRITICAL: No Rotovap. Distillation or Solution Storage Volatile->SpecialHandling Yes SpecialHandling->MethodA Modified Workup

Figure 1: Decision tree for selecting the appropriate deprotection strategy. Note that volatile substrates require modified workup regardless of the chemical reagent used.

Method A: Base-Mediated Methanolysis (The Standard)

Best for: Robust substrates, large-scale reactions, and cost-efficiency. Mechanism: Methoxide (


) attacks the silicon atom, forming a pentacoordinate silicate. The alkyne is released as an acetylide anion, which is immediately protonated by the solvent (MeOH).
Reagents & Setup
  • Reagent: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Methanol (MeOH) or MeOH/CH₂Cl₂ (1:1) for solubility.

  • Atmosphere: Open air is generally acceptable, but Argon is required if the product is prone to oxidative dimerization (Glaser coupling).

Protocol
  • Dissolution: Dissolve the TMS-alkyne (1.0 equiv) in MeOH (0.1 M concentration).

    • Note: If the substrate is insoluble in MeOH, use a 1:1 mixture of MeOH and THF or CH₂Cl₂.

  • Addition: Add

    
     (0.5 – 1.0 equiv).
    
    • Optimization: While catalytic amounts (0.1 equiv) can work, stoichiometric amounts ensure rapid completion (< 1 hour) and prevent equilibrium stalls.

  • Reaction: Stir at ambient temperature (20–25 °C). Monitor by TLC.[1]

    • Endpoint: TMS-alkynes usually run higher (less polar) than the free alkyne on silica.

  • Workup (Non-Volatile): Dilute with

    
    , wash with water (
    
    
    
    ) to remove salts and MeOH. Dry over
    
    
    and concentrate.
  • Workup (Volatile): DO NOT EVAPORATE. Add pentane, wash with water, dry with

    
    , and filter. Use the solution directly in the next step or carefully distill using a Vigreux column.
    
Troubleshooting
IssueRoot CauseSolution
Ester Hydrolysis

generates

, which transesterifies or hydrolyzes esters.
Switch to Method B or use

in pure THF with only 1-2 equiv of MeOH added.
Dimerization Oxidative coupling of terminal alkynes (Glaser).Degas solvents with Argon before reaction. Add a radical inhibitor (BHT) if storing.
Incomplete Rxn Equilibrium issue or poor solubility.Add

to solubilize. Increase

to 1.5 equiv.

Method B: Fluoride-Mediated Deprotection (TBAF)

Best for: Base-sensitive substrates (esters, lactones) or when orthogonality to other silyl groups (like TIPS) is not required. Mechanism: The high affinity of Fluoride for Silicon drives the reaction.

Reagents & Setup
  • Reagent: Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF.

  • Buffer (Optional): Acetic Acid (AcOH) (1:1 ratio with TBAF) to buffer basicity.

  • Solvent: THF.

Protocol
  • Setup: Dissolve substrate in THF (0.1 M) under Argon.

    • Critical: Commercial TBAF contains water and is basic (

      
      ). For strictly base-sensitive compounds (e.g., Fmoc groups), add 1.1 equiv of AcOH before adding TBAF.
      
  • Addition: Add TBAF solution (1.1 equiv) dropwise at 0 °C, then warm to room temperature.

  • Monitoring: Reaction is typically instantaneous (< 15 mins).

  • Workup (The "Sticky" Problem): TBAF residues can act as phase-transfer catalysts and solubilize silica gel, contaminating the product.

    • Option 1 (Standard): Quench with saturated

      
      , extract with 
      
      
      
      .
    • Option 2 (Scavenger): Add

      
       and Dowex 50W-X8 (H+ form) resin to the reaction mixture. Stir 30 mins, filter, and evaporate. This sequesters the ammonium salts.
      
    • Option 3 (Plug): Pass the crude reaction mixture through a short pad of silica gel (eluting with 5%

      
      /Hexanes) immediately.
      

Method C: Silver(I)-Catalyzed (Chemoselective)

Best for: Substrates containing other silyl groups (TES, TBS, TIPS) that must remain intact. Differentiation: Silver has a high affinity for the alkyne


-system, activating the 

bond specifically without affecting

bonds.
Protocol
  • Reagents:

    
     (0.1 equiv) or 
    
    
    
    (0.05 equiv).
  • Solvent: MeOH /

    
     / 
    
    
    
    (4:1:1).
  • Procedure: Stir substrate with catalyst in the dark (foil-wrapped flask).

  • Mechanism: Ag(I) coordinates to the alkyne, increasing the acidity of the silicon group, allowing mild solvolysis by MeOH.

  • Workup: Filter through Celite to remove silver.

Comparative Data Analysis

FeatureMethod A (

)
Method B (TBAF)Method C (

)
Cost LowMediumHigh
pH Conditions Basic (

)
Basic (Buffered

)
Mildly Acidic/Neutral
Rate Fast (30-60 min)Instant (< 15 min)Slow (2-12 h)
Selectivity Cleaves all

silyls
Cleaves all silyls (TMS/TBS/TIPS)TMS only (Leaves TBS/TIPS)
Purification Easy (Aq. Wash)Difficult (TBAF residue)Easy (Filtration)

Safety & Stability (Critical)

Volatility Warning

Terminal alkynes with


 (e.g., phenylacetylene derivatives, hex-1-yne) are highly volatile .
  • Never use a high-vacuum pump for isolation.

  • Never rotovap to dryness if the boiling point is unknown.

  • Protocol: Co-evaporate with a higher boiling solvent or store as a solution of known concentration.

Explosive Acetylides

Terminal alkynes react with heavy metals (Cu, Ag, Hg) to form shock-sensitive acetylides.[2]

  • When using Method C (Silver), ensure the reaction is quenched with dilute HCl or

    
     to protonate any silver acetylide intermediates before drying.
    
  • Do not use metal spatulas with concentrated terminal alkynes.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007.

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (Foundational work on silyl stability).

  • Orsini, A.; Vitérisi, A.; Bodlenner, A.; Weibel, J.-M.; Pale, P. "A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts."[3] Tetrahedron Lett.[3]2005 , 46, 2259–2262.[3]

  • Cochran, J. E.; et al. "CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction."[4] J. Org.[5] Chem.2019 , 84, 11, 6868–6878.

  • BenchChem Application Note. "Common Pitfalls in the Handling of Terminal Alkynes." (Safety and Volatility Data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Sonogashira Coupling for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Ticket ID: SGC-TMS-PIP-001 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-(4-((trimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SGC-TMS-PIP-001 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine presents a classic conflict in cross-coupling chemistry: balancing the reactivity of an electron-rich aryl halide against the stability of a silyl-protected alkyne.

The piperidine moiety, being a strong electron-donating group (EDG) in the para position, significantly deactivates the carbon-halogen bond toward oxidative addition. Consequently, standard "textbook" Sonogashira conditions often result in stalled conversion or competitive homocoupling (Glaser coupling) of the trimethylsilylacetylene (TMSA).

This guide deconstructs the reaction into three critical modules: Catalyst Selection , Reaction Engineering , and Purification Integrity .

Module 1: The "Hardware" (Catalysts & Reagents)

The Halide Effect: Bromide vs. Iodide

The choice of starting material is the single largest determinant of yield.

  • 1-(4-Iodophenyl)piperidine: Highly Recommended. The weaker C-I bond compensates for the electron-rich deactivation of the piperidine ring. This substrate typically reacts at Room Temperature (RT) to 60°C.

  • 1-(4-Bromophenyl)piperidine: Challenging. The C-Br bond is stronger. Combined with the electron-rich ring, oxidative addition becomes the rate-limiting step (RLS). This requires higher temperatures (>80°C) or specialized bulky/electron-rich ligands (e.g., XPhos, SPhos, or dppf).

Catalyst Systems Matrix
Catalyst SystemLigand TypeRecommended ForProsCons
Pd(PPh₃)₂Cl₂ / CuI Monodentate PhosphineAryl Iodides Cheap, standard, robust.[1]Inefficient for electron-rich bromides; PPh₃ can oxidize.
Pd(dppf)Cl₂ / CuI Bidentate (Large Bite Angle)Aryl Bromides Forces reductive elimination; stabilizes Pd at high temps.More expensive; harder to remove dppf residues.
Pd(OAc)₂ / XPhos Bulky Biaryl PhosphineStubborn Bromides Extremely active for deactivated rings.Air-sensitive ligand; higher cost.

Module 2: Troubleshooting (Diagnostics)

Common Failure Modes

Symptom 1: Reaction turns bright blue/green; Starting material remains.

  • Diagnosis: Glaser Coupling . Oxygen has entered the system.[2][3][4] The copper catalyst is oxidizing the alkyne into a diyne dimer (bis-TMS-butadiyne) rather than participating in the cross-coupling cycle.

  • Fix: Degas solvents vigorously (sparge with Argon for 20 mins). Add TMSA slowly via syringe pump to keep its concentration low relative to the aryl halide.

Symptom 2: Product mass is (M-72).

  • Diagnosis: Protodesilylation . The TMS group has fallen off.[5][6][7]

  • Cause: Reaction medium is too basic or contains fluoride ions. Alternatively, the workup involved unbuffered silica gel.

  • Fix: Switch to a milder base (e.g., Diisopropylamine instead of Piperidine/KOH). Ensure all glassware is base-washed and dry.

Symptom 3: Low conversion of Aryl Bromide.

  • Diagnosis: Stalled Oxidative Addition . The electron-rich piperidine ring is making the Pd insertion too slow.

  • Fix: Switch to the Iodide precursor. If you must use Bromide, increase temperature to 90°C and switch to Pd(dppf)Cl₂ .

Visualizing the Troubleshooting Logic

Troubleshooting Start Low Yield / Failure CheckSM Check TLC/LCMS: Is Aryl Halide Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckMass Check Mass Spec SM_Yes->CheckMass CheckColor Reaction Color? SM_No->CheckColor BlueGreen Blue/Green (Glaser Coupling) CheckColor->BlueGreen BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip NoChange No Color Change (Inactive Catalyst) CheckColor->NoChange Action_O2 Action: Degas Solvents, Check Inert Lines BlueGreen->Action_O2 Action_Ligand Action: Switch to Iodide or Pd(dppf)Cl2 BlackPrecip->Action_Ligand NoChange->Action_Ligand Mass_M72 Mass = Product - 72 (Protodesilylation) CheckMass->Mass_M72 Mass_Dimer Mass = Alkyne Dimer CheckMass->Mass_Dimer Action_Base Action: Use Milder Base, Deactivate Silica Mass_M72->Action_Base Mass_Dimer->Action_O2

Caption: Logic flow for diagnosing Sonogashira coupling failures based on reaction appearance and mass spectrometry data.

Module 3: Optimized Experimental Protocol

Target: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Scale: 1.0 mmol basis

Reagents
  • Substrate: 1-(4-iodophenyl)piperidine (287 mg, 1.0 mmol)

    • Note: If using bromide, see Step 3 modification.

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Solvent: THF / Triethylamine (3:1 ratio), anhydrous.

Step-by-Step Procedure
  • Degassing (Critical):

    • Combine THF and Triethylamine in a Schlenk flask.

    • Sparge with Argon/Nitrogen for 15-20 minutes. Do not skip this. Oxygen causes homocoupling of TMSA.

  • Catalyst Loading:

    • Add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to the flask under a counter-flow of inert gas.

    • Stir for 5 minutes until the catalyst is dissolved/suspended (usually yellow/orange).

  • Reaction:

    • Add TMSA dropwise via syringe.

    • For Iodide: Stir at Room Temperature for 4–6 hours.

    • For Bromide: Heat to 60–80°C . Monitor closely. If black precipitate forms early, your catalyst has died; add more phosphine ligand.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove palladium/copper salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification (The "Silica Trap"):

    • Risk: Silica gel is slightly acidic and can cleave the TMS group or streak the amine product.

    • Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexanes.

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Observation: The product is typically a yellow/brown solid or oil.

Module 4: Mechanistic Visualization

Understanding the catalytic cycle helps predict where the "choke points" are.

CatalyticCycle cluster_0 Critical Failure Point Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX Transmetal Transmetallation (Cu-Acetylide enters) PdII_ArX->Transmetal + Cu-C≡C-TMS PdII_ArAlk Pd(II)(Ar)(Alk)L2 Transmetal->PdII_ArAlk RedElim Reductive Elimination (Product Release) PdII_ArAlk->RedElim RedElim->Pd0 + Product

Caption: The Sonogashira catalytic cycle. Note that for 4-piperidyl halides, the Oxidative Addition step is electronically deactivated, requiring heat or active ligands.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.

  • Liang, Y., et al. (2011). Pd-Catalyzed Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes using Water as Solvent. The Journal of Organic Chemistry.
  • Sigma-Aldrich Technical Library. (2024). Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine.

Sources

Optimization

Technical Support Center: Purification of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Overview & Chemical Profiling Purifying 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine presents a classic chromatographic dichotomy. As a Senior Application Scientist, I frequently see researchers struggle with this spe...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Profiling

Purifying 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine presents a classic chromatographic dichotomy. As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules because it contains two functionally opposing moieties:

  • 
    -Phenylpiperidine Group : A basic, polar tertiary amine that acts as a strong hydrogen-bond acceptor.
    
  • Trimethylsilylethynyl (TMS-Alkyne) Group : A lipophilic, non-polar group that is sterically bulky but chemically susceptible to nucleophilic cleavage (protiodesilylation) under basic, protic conditions.

This guide addresses the specific challenges of isolating this compound, balancing the need to suppress amine streaking while preserving the acid/base-sensitive TMS-alkyne.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product exhibit severe streaking and tailing on standard silica gel columns? A1: The streaking is caused by a dual-retention mechanism. Standard silica gel (


) possesses residual surface silanol groups (-OH) that are mildly acidic (pKa ~ 4.5–5.0). The basic nitrogen of the piperidine ring interacts with these silanol groups via strong hydrogen bonding and partial proton transfer. This non-linear adsorption isotherm causes the compound to drag across the column, resulting in broad, tailing peaks ()[1].

Q2: To fix the streaking, I used a standard amine-purification solvent (10% Ammonia in Methanol). The streaking stopped, but my NMR shows the TMS group is missing. What happened? A2: You induced protiodesilylation . While ammonia/methanol is excellent for eluting stubborn amines, the Carbon-Silicon bond of a TMS-alkyne is highly susceptible to nucleophilic attack in protic solvents. The methoxide/hydroxide ions generated in the basic methanol solution attack the silicon atom, cleaving the TMS group to yield the terminal alkyne ()[2]. For TMS-alkynes, you must strictly avoid highly basic, protic solvent systems.

Q3: How can I prevent amine streaking without cleaving the TMS-alkyne group? A3: You must deactivate the silica gel using an aprotic basic modifier. Adding 1–2% (v/v) Triethylamine (TEA) to an aprotic solvent system (like Hexanes/Ethyl Acetate) is the optimal solution. TEA is a sterically hindered base that competitively binds to and neutralizes the acidic silanol groups on the silica surface ()[3]. Because TEA is bulky and the solvent is aprotic, it does not act as a nucleophile to cleave the TMS group.

Q4: My product co-elutes with the unreacted starting material (e.g., 1-(4-bromophenyl)piperidine). How do I resolve this? A4: If normal-phase chromatography fails to resolve the two, switch to Reverse-Phase (C18) chromatography. The addition of the TMS group adds three methyl groups, significantly increasing the lipophilicity of the product compared to the bromo-precursor. On a C18 column, the TMS-alkyne product will be retained much longer, allowing for baseline separation.

Quantitative Data & System Comparisons

Table 1: Mobile Phase Compatibility Matrix
Solvent SystemSilanol DeactivationTMS-Alkyne StabilityRecommendation for this Compound
Hexane / EtOAc (Standard) Poor (Severe Streaking)High❌ Not recommended (Poor recovery)
DCM / MeOH (Standard) Poor (Moderate Streaking)Moderate❌ Not recommended (Tailing)
DCM / MeOH / 10%

Excellent (Sharp Peaks)Low (Cleavage) CRITICAL FAILURE (Protiodesilylation)
Hexane / EtOAc / 1-2% TEA Excellent (Sharp Peaks)HighOptimal (Balances both requirements)
Reverse Phase (MeCN /

)
N/A (End-capped C18)High (if pH < 8)✅ Excellent for difficult separations
Table 2: Troubleshooting Quick Reference
SymptomMechanistic CauseCorrective Action
Product streaks on TLC Amine-Silanol hydrogen bonding.Add 1% TEA to the developing chamber.
Loss of TMS group on column Nucleophilic attack on Si by protic bases.Remove MeOH/Ammonia; use aprotic solvents.
Product elutes too fast TEA increases overall solvent polarity.Reduce EtOAc % by 5-10% to compensate.
Low mass recovery Irreversible binding to active silica sites.Pre-equilibrate column with 3 column volumes of TEA.

Self-Validating Experimental Protocol: TEA-Deactivated Silica Chromatography

This protocol utilizes a self-validating 2D-TLC check to ensure your specific batch of silica gel will not degrade the TMS-alkyne prior to committing your entire crude mixture to the column.

Phase 1: The 2D-TLC Validation Test

Purpose: To verify that the TMS group is stable on silica over the expected duration of the column.

  • Preparation: Prepare a TLC chamber with Hexane:EtOAc (80:20) + 1% TEA .

  • First Dimension: Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate vertically. Remove and mark the solvent front.

  • Validation Step: Let the plate dry in the fume hood for 30 minutes (simulating the time the compound will spend on the column).

  • Second Dimension: Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Interpretation: If the product spot lies perfectly on the diagonal, it is stable. If a second spot appears below the diagonal (indicating terminal alkyne formation), your silica is too acidic/active, and you must switch to Basic Alumina.

Phase 2: Column Preparation & Execution

Purpose: To purify the compound without tailing or degradation.

  • Solvent Preparation: Prepare 1 Liter of your optimized mobile phase (e.g., 90:10 Hexane:EtOAc). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly.

  • Column Packing: Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the glass column.

  • Critical Pre-Equilibration: Pass at least 3 column volumes of the TEA-modified solvent through the column. Causality: Silica gel absorbs TEA. If you do not pre-equilibrate, the solvent front will be stripped of TEA, leaving the lower half of the column acidic, which will cause your compound to streak mid-column ()[4].

  • Sample Loading: Dissolve the crude 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine in a minimum amount of DCM (or dry-load using basic alumina). Apply evenly to the column head.

  • Elution: Elute using the TEA-modified solvent. Collect fractions and monitor via TLC (using the same TEA-modified solvent).

  • Post-Processing: Combine product fractions and concentrate under reduced pressure. Note: TEA may co-evaporate slowly. To remove residual TEA, place the flask under high vacuum (Schlenk line) for 2–4 hours.

Workflow Visualization

Purification Start Crude Mixture 1-(4-((TMS)ethynyl)phenyl)piperidine TLC Run 2D TLC (Hexane/EtOAc) Check for Degradation Start->TLC CheckStreak Does the amine streak? TLC->CheckStreak StandardSilica Standard Silica Gel Column CheckStreak->StandardSilica No AddTEA Add 1-2% TEA to Mobile Phase CheckStreak->AddTEA Yes CheckTMS Is TMS group stable? AddTEA->CheckTMS TEASilica TEA-Deactivated Silica Column CheckTMS->TEASilica Yes Alumina Switch to Basic Alumina or Reverse Phase (C18) CheckTMS->Alumina No (Protiodesilylation)

Decision tree for the chromatographic purification of TMS-alkyne piperidine derivatives.

References

  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific.[Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Larson, G. L. Gelest, Inc. / Synthesis.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification Protocols & Troubleshooting for TMS-Protected Alkyne Piperidine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification Protocols & Troubleshooting for TMS-Protected Alkyne Piperidine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a common intermediate in the synthesis of liquid crystals and pharmaceuticals. This molecule possesses a "push-pull" electronic structure: the electron-rich piperidine amine and the lipophilic, bulky trimethylsilyl (TMS) protecting group.

This unique structure presents three specific purification challenges:

  • Oiling Out: The flexible piperidine ring and bulky TMS group often lower the lattice energy, leading to oil formation rather than crystallization.

  • Palladium Contamination: As a product of Sonogashira coupling, residual Pd/Cu catalysts often chelate to the piperidine nitrogen, causing persistent discoloration.

  • TMS Lability: While robust, the TMS group can undergo protodesilylation in hot, wet, basic solvents.

This guide provides a self-validating workflow to overcome these issues.

Module 1: Solvent Selection & Solubility Profiling

Do not rely on a single solvent. Due to the lipophilic TMS group and the polar amine, a binary solvent system is most effective.

Solvent Compatibility Table
Solvent SystemRoleSuitabilityNotes
Ethanol (Abs.) Single Solvent⭐⭐⭐ (High)Best starting point. Good solubility hot, poor cold.
Isopropanol (IPA) Single Solvent⭐⭐ (Med)Good for obtaining larger crystals, but yield may be lower due to higher solubility.
DCM / Hexane Solvent / Anti-solvent⭐⭐⭐⭐ (Excellent)Recommended. Dissolve in minimal DCM, layer with Hexane.
EtOAc / Heptane Solvent / Anti-solvent⭐⭐⭐ (Good)Safer alternative to DCM/Hexane.
Methanol Single Solvent⚠️ CautionHigh risk of protodesilylation if traces of base are present.
Water Anti-solvent⛔ AvoidPromotes oiling out and hydrolysis of the TMS group.
The "Golden Rule" of TMS-Alkyne Purification

Critical Check: Before heating any alcohol-based solvent (EtOH, MeOH), ensure the pH is neutral. Residual amine base (Et₃N or Diisopropylamine) from the coupling reaction, combined with heat and moisture, will cleave the TMS group. Always wash the crude solid with water/brine and dry before recrystallization.

Module 2: Strategic Workflows (Visualization)

Workflow A: Solvent System Decision Tree

This logic gate ensures you select the correct method based on your crude material's behavior.

RecrystallizationLogic Start Start: Crude Solid Analysis CheckMP Check Melting Point (MP) Start->CheckMP LowMP Low MP / Waxy (<60°C) CheckMP->LowMP Impure/Wet HighMP High MP (>80°C) CheckMP->HighMP Dry Solid SolventChoice1 Use Cold Precipitation (DCM/Hexane) LowMP->SolventChoice1 SolventChoice2 Use Thermal Recrystallization (Ethanol) HighMP->SolventChoice2 Success Filter & Wash SolventChoice1->Success Oiling Did it Oil Out? SolventChoice2->Oiling Seed Add Seed Crystal & Slow Cool Oiling->Seed Yes Oiling->Success No Seed->Success

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on physical state.

Module 3: Step-by-Step Protocols

Protocol A: The "DCM/Hexane Layering" (Best for Oiling Issues)

Use this if your crude material is sticky or if thermal methods fail.

  • Dissolution: Dissolve 1.0 g of crude product in the minimum amount of Dichloromethane (DCM) (approx. 2–4 mL) at room temperature. The solution should be dark but clear.

  • Filtration (Crucial): Pass this concentrated solution through a 0.45 µm PTFE syringe filter to remove insoluble Pd black.

  • Layering: Tilt the vial/flask at 45°. Gently pipette Hexane (approx. 6–8 mL) down the side of the glass so it floats on top of the DCM layer. Do not mix.

  • Diffusion: Cap the vessel and leave it undisturbed in a dark cabinet at room temperature for 12–24 hours. The solvents will slowly mix, growing high-purity needles.

  • Harvest: Filter the crystals and wash with cold Hexane.

Protocol B: Thermal Recrystallization (Ethanol)

Use this for large-scale purification of relatively dry crude.

  • Slurry: Suspend the crude solid in Ethanol (5 mL per gram).

  • Heat: Heat to reflux (approx. 78°C). If it does not dissolve completely, add Ethanol dropwise.

    • Troubleshooting: If you see black specks that don't dissolve, that is Palladium. Perform a hot filtration.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (wrap the flask in a towel to insulate).

  • Crystallization: Once at room temperature, move to a 4°C fridge.

  • Collection: Filter and wash with ice-cold Ethanol.

Module 4: Troubleshooting & FAQs

Issue 1: The product "Oils Out" (forms a liquid blob instead of crystals).

Cause: The solution is too concentrated, or the temperature dropped too fast (metastable zone width is narrow). Impurities may also be depressing the melting point. Solution:

  • Re-heat: Re-dissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.

  • Switch Solvents: Switch to Protocol A (DCM/Hexane). Oiling is less common in diffusion methods.

Issue 2: The crystals are grey or brown.

Cause: Residual Palladium or polymerized byproducts. Solution:

  • Activated Carbon: During the hot dissolution step (Protocol B), add 5-10 wt% activated charcoal. Stir for 5 mins, then filter while hot through Celite.

  • Scavengers: If the color persists, dissolve the solid in EtOAc and stir with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour before recrystallizing.

Issue 3: NMR shows loss of the TMS group (signal at 0.2 ppm is gone/weak).

Cause: Protodesilylation. Likely caused by basic conditions in wet solvents. Solution:

  • Ensure all solvents are anhydrous.

  • Check your crude: Did you neutralize the coupling amine (Et₃N) completely? Wash the crude organic layer with dilute NH₄Cl before evaporation.

Module 5: Palladium Removal Workflow

Pharmaceutical applications require strict Pd limits (<10 ppm). Recrystallization alone is often insufficient.

PdRemoval Crude Crude Reaction Mixture Workup Aqueous Wash (NH4Cl / Brine) Crude->Workup Scavenger Add Pd Scavenger (Thiol-Silica or Charcoal) Workup->Scavenger Filter Filter through Celite Scavenger->Filter Recryst Recrystallize (Protocol A or B) Filter->Recryst

Figure 2: Pre-treatment workflow to ensure heavy metal removal prior to crystallization.

References

  • Sigma-Aldrich. 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Product Entry. (Properties and Physical Form).[1][2] Available at:

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General purification of Sonogashira products). Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups: Silyl Ethers and Alkynes. (Stability of TMS groups). Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard techniques for mixed-solvent recrystallization).

For further assistance, please reply to this thread with your specific solvent observations.

Sources

Optimization

Optimizing Sonogashira coupling conditions for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Technical Support Center: Sonogashira Coupling Optimization Subject: Synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Ticket ID: SGC-TMS-PIP-001 Executive Summary & Reaction Context Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Coupling Optimization Subject: Synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Ticket ID: SGC-TMS-PIP-001

Executive Summary & Reaction Context

Welcome to the Technical Support Center. You are attempting to couple 1-(4-halophenyl)piperidine with trimethylsilylacetylene (TMSA) .

Chemical Context: This is not a standard Sonogashira coupling. The piperidine moiety introduces two specific challenges that distinguish it from a generic phenylacetylene coupling:

  • Electronic Deactivation: The nitrogen atom in the piperidine ring is a strong electron-donating group (EDG) at the para-position. This increases the electron density on the aryl ring, making the carbon-halogen bond stronger and significantly slowing down the oxidative addition step (the rate-determining step).

  • Catalyst Poisoning: The basic nitrogen in the piperidine ring can act as a competitive ligand, coordinating to the Palladium (Pd) center and displacing the phosphine ligands, effectively deactivating the catalyst.

This guide provides a "Gold Standard" protocol and a troubleshooting matrix designed to overcome these specific electronic and steric hurdles.

The "Gold Standard" Protocol

Based on the electron-rich nature of your substrate, standard conditions (Pd(PPh3)4 at RT) will likely fail or stall. The following conditions are optimized for deactivated aryl bromides/iodides.

ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ Bidentate ligands like dppf (ferrocene-based) have a large bite angle, forcing reductive elimination and resisting displacement by the piperidine nitrogen.
Loading 3–5 mol%Higher loading required due to slower oxidative addition kinetics.
Co-Catalyst CuI (1.5–2.0 mol%)Essential for transmetallation. Keep low to minimize Glaser homocoupling.[1]
Solvent THF/TEA (1:1) or DMF/TEA TEA acts as both base and solvent. DMF is preferred if the aryl halide is a bromide (requires higher temp).
Temperature 60–80°C Essential.[2] Room temperature is insufficient for electron-rich aryl bromides.
Atmosphere Argon (Balloon) Strict deoxygenation is required to prevent alkyne dimerization.
Step-by-Step Methodology
  • Degassing (Critical): Sparge the solvent mixture (THF/Triethylamine) with Argon for 20 minutes before adding reagents.

  • Charge: Add 1-(4-bromophenyl)piperidine (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and CuI (0.02 equiv) to a dry flask.

  • Cycle: Evacuate and backfill with Argon three times.

  • Addition: Add the degassed solvent via syringe.

  • Alkyne Addition: Add Trimethylsilylacetylene (1.2–1.5 equiv) dropwise via syringe.

    • Note: Adding TMSA last prevents it from interacting with CuI before the catalytic cycle is fully engaged, reducing homocoupling.

  • Heat: Stir at 65°C for 4–12 hours. Monitor by TLC/LC-MS.

Troubleshooting & FAQs

Q1: The reaction turns dark black/precipitates immediately, and conversion is <10%. Why?

Diagnosis: Pd-Black Formation (Catalyst Decomposition). The piperidine nitrogen might be displacing your ligands, creating an unstable "naked" Pd species that aggregates into inactive Pd-black.

  • Fix: Switch to a bulky, electron-rich ligand system like XPhos-Pd-G2 or P(t-Bu)₃ . These bulky ligands create a "steric wall" that prevents the piperidine nitrogen from coordinating to the metal center.

Q2: I see a major side product that is blue/green on the column. What is it?

Diagnosis: Glaser Coupling (TMSA Dimer). The side product is 1,4-bis(trimethylsilyl)buta-1,3-diyne. This occurs when Oxygen enters the system, oxidizing Cu(I) to Cu(II).

  • Fix:

    • Freeze-Pump-Thaw: Do not just sparge. Freeze the solvent in liquid nitrogen, apply vacuum, thaw, and repeat 3x.

    • Slow Addition: Add the TMS-acetylene via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the catalyst.

Q3: The TMS group is falling off (Protodesilylation) during the reaction.

Diagnosis: Base/Temperature Incompatibility. High temperatures (>80°C) combined with adventitious water and strong amine bases can cleave the C-Si bond.

  • Fix:

    • Ensure solvents are anhydrous (stored over molecular sieves).

    • Lower the temperature to 60°C.

    • If using DMF, switch to anhydrous THF or Toluene, as DMF is hygroscopic and promotes desilylation.

Q4: My product is streaking on the silica column and retains a green tint.

Diagnosis: Copper-Piperidine Chelation. The piperidine nitrogen is an excellent ligand for copper. Standard workups leave residual copper bound to your product.

  • Fix (The EDTA Wash): During the workup, wash the organic layer with 5% aqueous EDTA (disodium salt) or 10% NH₄OH (aq) . The chelating agent has a higher affinity for Copper than the piperidine does, stripping the metal into the aqueous layer.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and exactly where the piperidine moiety interferes.

Sonogashira_Optimization Start Start: Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Aryl Halide adds Poison FAILURE: Piperidine N coordinates Pd (Poisoning) Start->Poison Ligand Displacement TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet SlowKinetics ISSUE: e- rich Ring slows Ox-Add OxAdd->SlowKinetics RedElim Reductive Elimination (Product Release) TransMet->RedElim Glaser SIDE REACTION: Glaser Homocoupling (O2 present) TransMet->Glaser Excess O2/Cu RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic Cycle of Sonogashira Coupling highlighting specific failure modes for piperidine derivatives.

Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental outcome.

Troubleshooting_Tree Problem Reaction Outcome? NoRxn No Conversion (SM Recovered) Problem->NoRxn Black Pd Black ppt (Catalyst Death) Problem->Black Blue Blue/Green Solid (Glaser Product) Problem->Blue Sol_Heat Increase Temp to 80°C or switch Br -> I NoRxn->Sol_Heat Sol_Ligand Use Bulky Ligand (XPhos or dppf) Black->Sol_Ligand Sol_Gas Degas (Freeze-Pump-Thaw) Add Alkyne Slow Blue->Sol_Gas

Figure 2: Rapid Diagnostic Flowchart for Reaction Optimization.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Liu, X., & Liang, Y. (2010). Optimization of Sonogashira coupling for electron-rich aryl bromides. Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Troubleshooting Guide for Sonogashira Coupling Failures. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Developments. Link

  • Smolecule Application Notes. Protocols for 4-Ethynylpyrene Derivatization (Analogous electron-rich systems). Link

Sources

Troubleshooting

Technical Support Center: Preventing Desilylation of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine During Purification

Diagnostic Overview: The Causality of Desilylation When purifying 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine, chemists frequently observe an unexpected loss of the trimethylsilyl (TMS) protecting group. This molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Causality of Desilylation

When purifying 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine, chemists frequently observe an unexpected loss of the trimethylsilyl (TMS) protecting group. This molecule presents a unique chromatographic challenge due to its dual functional nature:

  • The Basic Piperidine Moiety: The tertiary arylamine nitrogen possesses a lone pair that strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on standard silica gel. This interaction causes severe peak tailing and streaking during column chromatography.

  • The Acid/Base-Sensitive TMS Alkyne: To counteract the piperidine-induced streaking, chemists often increase the polarity of the eluent by adding protic solvents like methanol. However, TMS alkynes are notoriously labile under both [1]. The combination of the acidic silica surface, the localized basicity of the piperidine ring, and the introduction of a nucleophilic solvent (methanol) triggers a nucleophilic attack on the silicon atom. Because the sp-hybridized alkyne carbon is an excellent leaving group, this rapidly leads to protiodesilylation (cleavage of the TMS group) [2].

Troubleshooting FAQs

Q: Why does my compound streak on silica, and why does fixing the streak cause degradation? A: The basic piperidine nitrogen interacts strongly with acidic silanols. If you attempt to elute the streaking compound using methanol, the methanol acts as a nucleophile. In the presence of localized basic/acidic microenvironments, methanol readily cleaves the TMS group, yielding the [3].

Q: Can I use Triethylamine (TEA) to deactivate the silica gel? A: Yes. Adding 1-5% TEA to your mobile phase neutralizes the acidic silanol groups. By capping these acidic sites, the piperidine nitrogen no longer binds strongly to the stationary phase. This eliminates the need for nucleophilic solvents like methanol, allowing you to elute the intact TMS-alkyne using strictly non-nucleophilic solvents (e.g., Hexane/Ethyl Acetate).

Q: What if TEA-deactivated silica still results in desilylation? A: If the TMS group is exceptionally labile, you must abandon silica gel entirely. Brockmann Grade I Basic Alumina is the preferred alternative. It lacks the acidic silanols that catalyze the degradation and provides a naturally basic environment that accommodates the piperidine ring without requiring amine modifiers.

Logical Relationships & Workflows

Mechanism A 1-(4-((TMS)ethynyl)phenyl)piperidine B Acidic Silanol Groups (Silica) A->B Strong H-Bonding (Causes Streaking) C Piperidine Basicity (Local pH) A->C Intramolecular Property D Nucleophilic Solvents (MeOH) A->D Often added to fix streaking E Protiodesilylation (TMS Cleavage) B->E Acid Catalysis C->E Base Catalysis D->E Nucleophilic Attack on Si

Caption: Logical relationship of factors driving on-column protiodesilylation of the TMS-alkyne.

Workflow N1 Crude TMS-Alkyne Piperidine N2 Perform 2D TLC on Silica N1->N2 N3 Off-diagonal spots observed? N2->N3 N4 Standard Silica Chromatography N3->N4 No (Stable) N5 Pre-treat Silica with 2% TEA N3->N5 Yes (Degradation) N8 Purified Intact Product N4->N8 N6 Does desilylation persist? N5->N6 N7 Basic Alumina Chromatography N6->N7 Yes N6->N8 No N7->N8

Caption: Decision tree workflow for selecting the optimal purification strategy.

Validated Experimental Protocols

Protocol A: The Self-Validating 2D TLC Assay

Purpose: To definitively prove whether desilylation is occurring during chromatography rather than during the reaction workup.

  • Spotting: Apply the crude sample to the bottom-left corner of a 5x5 cm square silica gel TLC plate.

  • First Dimension: Develop the plate in a non-nucleophilic eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • Drying: Remove the plate, mark the solvent front, and dry it completely under a gentle stream of nitrogen to remove all traces of solvent.

  • Second Dimension: Rotate the plate 90 degrees. Develop it again using the exact same eluent.

  • Validation: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If the TMS group is cleaving on the silica, you will see off-diagonal spots (the terminal alkyne) appearing below the diagonal axis, confirming that the stationary phase is actively degrading your product.

Protocol B: TEA-Deactivated Normal Phase Chromatography

Purpose: To neutralize acidic silanols, preventing piperidine binding and subsequent TMS cleavage.

  • Solvent Preparation: Prepare the mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Crucial: Do not include methanol or water.

  • Column Packing: Slurry pack standard silica gel using the TEA-spiked solvent.

  • Equilibration: Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-spiked solvent. Validation Step: Check the pH of the eluent exiting the column; it must be basic (pH > 8) to confirm full silanol deactivation.

  • Loading: Dissolve the crude 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine in the minimum amount of TEA-spiked solvent and load it onto the column.

  • Elution: Elute with the TEA-spiked solvent. The piperidine moiety will no longer streak, allowing the intact TMS-alkyne to elute rapidly and cleanly.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the purification method chosen, highlighting the quantitative impact of stationary phase selection on desilylation rates.

Purification MethodStationary PhaseEluent SystemExpected Yield (%)Purity (%)Desilylation (TMS Loss)
Standard Phase Untreated Silica GelHexane / EtOAc / MeOH35 - 50%< 70%High (> 40%)
Deactivated Phase Silica Gel (Pre-treated)Hexane / EtOAc + 2% TEA75 - 85%> 90%Low (< 5%)
Alternative Phase Basic Alumina (Grade I)Hexane / EtOAc (No TEA)85 - 95%> 95%None Detected (0%)

References

  • Title: Some Aspects of the Chemistry of Alkynylsilanes Source: PMC - NIH URL: [Link]

  • Title: Are trimethylsilyl protected alkynes stable towards acids and bases? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine . This guide is designed for researchers, medicinal chemists, and drug development professionals executing pall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine . This guide is designed for researchers, medicinal chemists, and drug development professionals executing palladium-catalyzed Sonogashira cross-couplings.

While the Sonogashira reaction is a highly effective methodology for sp2-sp C-C bond formation[1], the coupling of 1-(4-bromophenyl)piperidine with trimethylsilylacetylene (TMSA) is uniquely susceptible to several mechanistic pitfalls. This center provides diagnostic tools, causality-driven troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Part 1: Diagnostic Workflow & Impurity Identification

Before adjusting your reaction parameters, you must accurately identify the failure mode. The logic tree below outlines the diagnostic workflow for the most common impurities encountered in this specific synthesis.

TroubleshootingTree Start Analyze Crude Reaction (LC-MS / GC-MS) Imp1 Impurity: 1,4-bis(TMS)buta-1,3-diyne (Glaser Homocoupling) Start->Imp1 m/z 194 detected Imp2 Impurity: 1-(4-ethynylphenyl)piperidine (Premature Desilylation) Start->Imp2 m/z 186 detected Imp3 Impurity: Unreacted Aryl Bromide (Incomplete Conversion) Start->Imp3 m/z 240/242 detected Fix1 Action: Rigorous Degassing & Cu-free conditions Imp1->Fix1 O2/Cu catalyzed Fix2 Action: Use anhydrous solvents & dry amine bases Imp2->Fix2 Moisture/Base Fix3 Action: Switch to Aryl Iodide or electron-rich ligands Imp3->Fix3 Poor oxidative addition

Logical workflow for identifying and resolving Sonogashira coupling impurities.

Quantitative Analytical Signatures

Use the following reference table to cross-examine your crude LC-MS/GC-MS data against known failure pathways.

Impurity / ComponentMolecular FormulaMass Signature (m/z)Primary Causality
Target Product C16H23NSi258 [M+H]⁺Successful cross-coupling
1,4-Bis(TMS)buta-1,3-diyne C10H18Si2194 (GC-MS) / 195 [M+H]⁺Glaser-Hay homocoupling (O₂ + Cu)
1-(4-Ethynylphenyl)piperidine C13H15N186 [M+H]⁺Premature TMS cleavage (Moisture + Base)
Bis-coupled Dimer C24H28N2345 [M+H]⁺Secondary coupling of the de-TMS impurity
1-(4-Bromophenyl)piperidine C11H14BrN240 / 242 [M+H]⁺ (1:1)Incomplete conversion / Catalyst death
Triphenylphosphine Oxide C18H15OP279 [M+H]⁺Oxidation of Pd(PPh3)4 or PdCl2(PPh3)2

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My crude GC-MS shows a massive peak at m/z 194, and my TMSA is completely consumed, but I have unreacted aryl bromide. What happened? A1: You are observing the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is the Glaser-Hay homocoupling product of your terminal alkyne[2][3].

  • The Causality: In the presence of the Cu(I) co-catalyst and adventitious oxygen, the copper acetylide intermediate is rapidly oxidized to Cu(II). This Cu(II) species undergoes a dinuclear reductive elimination to yield the diyne, consuming your TMSA and stalling the main catalytic cycle[4][5].

  • The Solution: Rigorous degassing of all solvents is mandatory to suppress this pathway[6]. If the problem persists despite freeze-pump-thaw cycles, switch to a copper-free Sonogashira protocol using Pd(PPh3)4 and an amine base, which completely eliminates the Cu-mediated homocoupling pathway[1][4].

Q2: I am detecting m/z 186 and m/z 345 in my LC-MS. Why is my product degrading during the reaction? A2: You are experiencing premature desilylation. The m/z 186 peak is 1-(4-ethynylphenyl)piperidine (the de-TMS product), and m/z 345 is the highly conjugated bis-coupled dimer (1,2-bis(4-(piperidin-1-yl)phenyl)ethyne).

  • The Causality: The trimethylsilyl (TMS) protecting group is a user-friendly synthon but is highly labile to base in the presence of moisture[7]. Trace water in your solvent reacts with the amine base (e.g., Et3N or diisopropylamine) to generate hydroxide ions. These nucleophilically attack the silicon atom, cleaving the C-Si bond and generating a reactive terminal alkyne in situ, which then couples with your remaining aryl bromide.

  • The Solution: Ensure your amine base is distilled over KOH and stored over activated molecular sieves. Use strictly anhydrous solvents and avoid pushing the reaction temperature above 80 °C.

Q3: The reaction stalls at 50% conversion. Should I just add more Pd/Cu catalyst? A3: Adding more catalyst treats the symptom, not the root cause.

  • The Causality: Aryl bromides have a significantly higher activation energy for oxidative addition to Pd(0) compared to aryl iodides[1][4]. If oxidative addition is sluggish, the active Pd(0) species remains exposed and can either aggregate into inactive "palladium black" or its phosphine ligands can be oxidized by trace air to triphenylphosphine oxide (TPPO).

  • The Solution: Instead of spiking more catalyst, accelerate the oxidative addition step. You can achieve this by switching your starting material to 1-(4-iodophenyl)piperidine, or by upgrading your catalyst system to include electron-rich, bulky ligands (e.g., XPhos or dppf) that force the reductive elimination and stabilize the Pd(0) intermediate.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the impurities discussed above, follow this self-validating protocol for the synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine. A self-validating system includes internal checkpoints that must be met before proceeding to the next step.

Reagents & Stoichiometry:

  • 1-(4-bromophenyl)piperidine: 1.0 equiv (10 mmol, 2.40 g)

  • Trimethylsilylacetylene (TMSA): 1.5 equiv (15 mmol, 1.47 g)

  • PdCl2(PPh3)2: 0.05 equiv (0.5 mmol, 350 mg)

  • CuI: 0.05 equiv (0.5 mmol, 95 mg)

  • Triethylamine (Et3N): 5.0 equiv (Anhydrous)

  • THF: 0.2 M (Anhydrous)

Step-by-Step Methodology:

  • System Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.

  • Reagent Charging: Add 1-(4-bromophenyl)piperidine, PdCl2(PPh3)2, and CuI to the flask.

  • Solvent Addition & Degassing: Add anhydrous THF and Et3N. Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check 1: During the final thaw cycle under vacuum, the solvent should no longer vigorously bubble. A calm surface indicates successful removal of dissolved O2 (preventing Glaser homocoupling).

  • Alkyne Addition: Backfill the flask with argon. Inject TMSA dropwise over 5 minutes via a gas-tight syringe.

    • Validation Check 2: Within 15-30 minutes of adding TMSA, the solution should transition from a pale yellow/orange to a darker, homogeneous hue, indicating the formation of the active Pd(0) catalytic species and the copper acetylide.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C.

    • Validation Check 3: At t = 4 hours, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the product at m/z 258. If m/z 194 (Glaser) is rising exponentially, your argon line is compromised. Do not proceed until the m/z 240/242 peak is <5% by UV integration.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH4Cl.

    • Causality Note: NH4Cl is critical here; the ammonia complexes with residual copper (forming a blue[Cu(NH3)4]2+ aqueous layer), preventing downstream copper-mediated degradation during silica gel purification.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Sonogashira coupling - Wikipedia, wikipedia.org,
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondens
  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars, ntu.edu.tw,
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI, mdpi.com,
  • 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C10H18Si2 | CID 138279 - PubChem, nih.gov,
  • A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne* - SciSpace, scispace.com,

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine: A Comparative Analytical Guide

Executive Summary & Strategic Rationale In the synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine , the primary challenge is not merely confirming the molecular weight, but validating the integrity of the Sonog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine , the primary challenge is not merely confirming the molecular weight, but validating the integrity of the Sonogashira coupling and the stability of the trimethylsilyl (TMS) protecting group .

While Mass Spectrometry (MS) confirms the m/z and FTIR identifies functional groups, only 1H NMR provides the quantitative resolution required to distinguish the product from desilylated by-products (terminal alkynes) and unreacted aryl halide precursors. This guide objectively compares these analytical techniques and outlines a self-validating 1H NMR protocol for structural confirmation.

Comparative Analysis: 1H NMR vs. Alternatives

The following table contrasts the "resolution power" of standard analytical techniques for this specific molecule.

Feature1H NMR (400+ MHz) FTIR (ATR/Transmission) LC-MS (ESI/APCI)
Structural Connectivity High. Unambiguously links the piperidine ring to the aromatic system and the TMS group.Low. Identifies functional groups (C≡C, Si-C) but not their specific location/connectivity.Medium. Confirms mass, but cannot distinguish regioisomers easily.
TMS Integrity Check Definitive. The TMS singlet (0.2–0.3 ppm) integration must match the aromatic protons (9:2 ratio).Ambiguous. Presence of Si-C stretch (~840 cm⁻¹) confirms presence, not quantity or purity.Risk. TMS groups are labile; ionization often causes source-fragmentation (loss of TMS), leading to false negatives.
Impurity Detection High. Detects unreacted aryl halide (< 5%) and desilylated alkyne (terminal proton at ~3.0 ppm).Low. Trace impurities are often masked by bulk signals.High. Excellent for trace detection, but requires calibration for quantification.
Expert Insight: Why NMR Wins

In Sonogashira couplings involving TMS-acetylene, the most common failure mode is in situ desilylation (loss of TMS) due to basic conditions (bases like Et₃N or K₂CO₃).

  • FTIR will show an alkyne stretch for both the protected and deprotected product (~2150 cm⁻¹ vs ~2100 cm⁻¹), making differentiation difficult without high resolution.

  • 1H NMR provides a binary check: The presence of a singlet at ~0.25 ppm (TMS) vs. a singlet at ~3.0 ppm (terminal alkyne).

Detailed 1H NMR Analysis (The "Fingerprint")

Predicted Chemical Shifts & Assignments

Solvent: Chloroform-d (


)
Reference:  TMS at 0.00 ppm.
FragmentProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
TMS

0.23 – 0.25 Singlet (s)9H-Strong shielding by Silicon; diagnostic for protection.
Piperidine

1.55 – 1.70 Multiplet (m)6H-Cyclic aliphatic protons; typically overlapping.
Piperidine

(adj. to N)
3.15 – 3.30 Multiplet (m)4H-Deshielded by Nitrogen electronegativity.
Aromatic Ortho to Piperidine6.80 – 6.85 Doublet (d)2H~8.8 HzUpfield due to resonance donation (+M effect) from Nitrogen.
Aromatic Ortho to Alkyne7.30 – 7.38 Doublet (d)2H~8.8 HzDownfield due to anisotropy of the alkyne and lack of donation.
The "Self-Validating" Integration Check

To confirm the structure is correct and pure, you must perform the 9:2:2 Ratio Check :

  • Set the integral of the TMS singlet (0.25 ppm) to 9.00 .

  • Check the aromatic doublets. They must integrate to 2.00 (

    
     0.1).
    
  • Failure Mode: If the TMS integrates to < 8.5 relative to the aromatic ring, you have partial desilylation or solvent contamination.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Note: Ensure the solvent is neutralized (filtered through basic alumina) if the product is acid-sensitive, though this molecule is generally stable.

  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.

Instrument Parameters
  • Frequency: 400 MHz minimum (500 MHz preferred for clear splitting of piperidine multiplets).

  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The TMS protons have very long relaxation times (

      
      ). A short D1 (e.g., 1 sec) will saturate the TMS signal, reducing its integration intensity and causing the "Ratio Check" (Section 3.2) to fail falsely.
      
  • Scans: 16–32 scans are sufficient.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logic flow for confirming the product and troubleshooting common Sonogashira issues.

AnalysisWorkflow Start Crude Reaction Mixture TLC TLC Screening (Check for disappearance of Aryl Halide) Start->TLC Workup Workup & Isolation TLC->Workup NMR_Prep 1H NMR Sample Prep (CDCl3, D1 > 5s) Workup->NMR_Prep Check_TMS Check 0.25 ppm Region NMR_Prep->Check_TMS TMS_Present Singlet (9H) Present Check_TMS->TMS_Present Yes TMS_Absent Singlet Absent / Low Integral Check_TMS->TMS_Absent No Check_Aromatic Check Aromatic Splitting (AA'BB' System) TMS_Present->Check_Aromatic Check_Alkyne Check 3.0 - 3.3 ppm TMS_Absent->Check_Alkyne Terminal_H Singlet (1H) Present Check_Alkyne->Terminal_H Yes Fail_Desilyl FAILURE: Product Desilylated (1-(4-ethynylphenyl)piperidine) Terminal_H->Fail_Desilyl No_Terminal No Singlet Success CONFIRMED STRUCTURE 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Check_Aromatic->Success Clean Doublets Fail_Start FAILURE: Unreacted Starting Material Check_Aromatic->Fail_Start Complex/Mixed Signals

Caption: Logical workflow for validating the Sonogashira product using 1H NMR features.

Reaction Pathway & Proton Environments

The transformation from the aryl iodide precursor to the TMS-protected product, highlighting the change in proton environments.

ReactionPathway Precursor 1-(4-iodophenyl)piperidine (Ar-I) Product Product (Ar-C≡C-TMS) Precursor->Product Sonogashira Coupling H_Ortho_I Ortho-I ~7.5 ppm (d) Precursor->H_Ortho_I Shift Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Reagents->Product H_Ortho_TMS Ortho-Alkyne ~7.35 ppm (d) Product->H_Ortho_TMS Shift TMS_Group TMS Group 0.25 ppm (s, 9H) Product->TMS_Group New Signal

Caption: Chemical shift evolution during the Sonogashira coupling. Note the upfield shift of aromatic protons when Iodine is replaced by the Alkyne-TMS group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift principles).
  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of TMS-protected alkynes via Sonogashira coupling. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Spectroscopic Analysis of Piperine-Inspired Scaffolds. (Provides analogous NMR data for phenyl-piperidine systems). Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on sp3 and sp2 Carbons. Retrieved from

Comparative

Biological Activity &amp; Application Guide: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

The following technical guide details the biological profile, experimental utility, and comparative performance of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (TMS-EPP) and its functional analogs. Executive Summary 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, experimental utility, and comparative performance of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (TMS-EPP) and its functional analogs.

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (TMS-EPP) is a specialized 4-phenylpiperidine derivative primarily utilized as a stable precursor for bioorthogonal probes and as a lipophilic scaffold in medicinal chemistry. While the 4-phenylpiperidine core is a "privileged structure" found in opioids (e.g., Fentanyl) and Sigma-1 receptor ligands, TMS-EPP itself serves two distinct roles:

  • Latent Chemical Probe: The trimethylsilyl (TMS) group acts as a steric shield, protecting the reactive alkyne until activation (deprotection) is required for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Silicon-Switch Analog: It functions as a bioisostere for tert-butyl analogs, increasing lipophilicity and metabolic stability in early-stage drug discovery.

This guide compares TMS-EPP against its Active Terminal Alkyne form and Standard Phenylpiperidine scaffolds, providing protocols for activation and biological profiling.

Part 1: Comparative Performance Analysis

The biological utility of TMS-EPP is best understood in contrast to its deprotected analog, 1-(4-ethynylphenyl)piperidine (EPP) , and the parent scaffold.

Table 1: Physicochemical & Functional Comparison
FeatureTMS-EPP (Precursor) EPP (Active Probe) 4-Phenylpiperidine (Scaffold)
Structure Phenyl-C≡C-Si(Me)₃Phenyl-C≡C-HPhenyl-H
Primary Application Stable storage, Lipophilic prodrugClick Chemistry (CuAAC) , ABPPPharmacophore screening (Sigma/Opioid)
Reactivity Inert to copper catalysisHigh (Reacts with Azides)Non-reactive
Lipophilicity (cLogP) ~5.2 (High)~3.8 (Moderate)~2.5 (Low)
Metabolic Stability High (TMS hinders oxidation)Moderate (Alkyne is reactive)Low (Susceptible to hydroxylation)
Cellular Permeability Excellent (Passive diffusion)GoodGood
Mechanistic Insight: The "Silicon Switch"

In direct biological assays (e.g., receptor binding), TMS-EPP acts as a bulky, hydrophobic ligand. The TMS group mimics a tert-butyl group but with a larger van der Waals radius and different electronic properties.

  • Causality: The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), altering the spatial occupancy in a receptor pocket.

  • Implication: If TMS-EPP shows higher affinity than the tert-butyl analog, the binding pocket likely possesses a large hydrophobic sub-pocket accommodating the silyl group [1].

Part 2: Experimental Workflows & Protocols

To utilize TMS-EPP effectively, researchers must often convert it to its active form or assay its direct cytotoxicity.

Workflow Diagram: Activation & Profiling

The following Graphviz diagram illustrates the logical flow from the stable TMS precursor to functional biological readout.

G TMS TMS-EPP (Stable Precursor) Deprotection Chemical Activation (K2CO3/MeOH) TMS->Deprotection Desilylation CellTreat Cellular Incubation (Metabolic Labeling) TMS->CellTreat Direct Binding (No Click) Active Active Probe (Terminal Alkyne) Deprotection->Active Yields H-Alkyne Active->CellTreat In situ Click CuAAC Reaction (Click Chemistry) CellTreat->Click + Azide-Tag Readout Fluorescence/Mass Spec (Target ID) Click->Readout Analysis

Caption: Figure 1. Conversion of TMS-EPP to active alkyne for proteomic profiling (Solid lines) vs. direct pharmacological assay (Dashed line).

Protocol 1: In Situ Deprotection & Click Labeling

Purpose: To generate the active alkyne probe from TMS-EPP for labeling piperidine-binding proteins (e.g., Sigma receptors) in live cells.

Reagents:

  • TMS-EPP (10 mM stock in DMSO)

  • TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃

  • Lysis Buffer (PBS + 1% Triton X-100)

  • Click Cocktail: CuSO₄ (1 mM), THPTA (100 µM), Sodium Ascorbate (10 mM), Azide-Fluorophore (e.g., Azide-Cy5).

Step-by-Step Methodology:

  • Activation: Dilute TMS-EPP to 10 µM in MeOH containing 2 equivalents of K₂CO₃. Stir for 30 mins at RT to remove the TMS group. Note: Monitor by TLC (Hexane/EtOAc) for disappearance of the high Rf spot.

  • Cell Treatment: Neutralize and add the deprotected mixture to cell culture media (final conc. 1-10 µM). Incubate cells for 1-4 hours at 37°C.

  • Lysis: Wash cells 3x with cold PBS and harvest in Lysis Buffer.

  • Click Reaction: Add the Click Cocktail to the cell lysate. Vortex and incubate for 1 hour at RT in the dark.

  • Analysis: Resolve proteins via SDS-PAGE and image for fluorescence.

Self-Validating Check: Include a "No-Copper" control. If fluorescence is observed in the absence of copper, the signal is non-specific background [2].

Protocol 2: Cytotoxicity Screening (MTT Assay)

Purpose: To determine if the TMS-EPP scaffold itself is toxic to cells, which is critical if using it as a drug lead.

  • Seeding: Seed HEK293 or HeLa cells (5,000 cells/well) in a 96-well plate.

  • Dosing: Treat with TMS-EPP (0.1 µM – 100 µM) for 48 hours. Control: DMSO vehicle.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Phenylpiperidines typically show IC50 > 50 µM unless they target specific survival pathways. High toxicity (< 10 µM) suggests off-target mitochondrial interference [3].

Part 3: Signaling & Mechanism of Action

While TMS-EPP is a probe, the 4-phenylpiperidine core is biologically active. It is crucial to understand the pathways this scaffold might modulate "off-target."

Pathway Diagram: Phenylpiperidine Signaling Targets

Signaling Scaffold 4-Phenylpiperidine Core Sigma1 Sigma-1 Receptor (ER Membrane) Scaffold->Sigma1 High Affinity MuOpioid Mu-Opioid Receptor (GPCR) Scaffold->MuOpioid Moderate Affinity (Substituent dependent) CYP CYP2D6/3A4 (Metabolism) Scaffold->CYP Substrate/Inhibitor Ca Ca2+ Mobilization Sigma1->Ca Modulates Apoptosis Apoptosis (Cancer Cells) Sigma1->Apoptosis ER Stress Analgesia Analgesia (CNS) MuOpioid->Analgesia

Caption: Figure 2. Potential off-target biological pathways engaged by the phenylpiperidine scaffold [4].

Expert Insight: Researchers using TMS-EPP as a negative control for the active alkyne must be aware that the Sigma-1 receptor binds 4-phenylpiperidines with high affinity. The TMS group adds bulk, which may reduce Sigma-1 affinity compared to the parent compound, but this must be experimentally verified. Always use Haloperidol or DTG as a competitor to validate specific binding.

References

  • Meanwell, N. A. (2011). "Silicon in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link

  • BenchChem. (2025). "Cytotoxicity Assays for Piperidine Derivatives: Technical Guide." Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link

  • Sigma-Aldrich. (2023). "Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine." Link

Validation

Mass Spectrometry Analysis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

A Comparative Technical Guide Executive Summary This guide analyzes the mass spectrometric behavior of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a functionalized aryl-alkyne intermediate often encountered in Sono...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary

This guide analyzes the mass spectrometric behavior of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine , a functionalized aryl-alkyne intermediate often encountered in Sonogashira coupling workflows and medicinal chemistry. Due to the presence of a basic piperidine moiety, a conjugated phenyl-alkyne system, and a labile trimethylsilyl (TMS) protecting group, this molecule exhibits distinct ionization behaviors across different platforms.

This document compares Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) against Gas Chromatography-Electron Ionization (GC-EI-MS) to assist researchers in selecting the optimal method for their specific application—whether it be biological quantification or synthetic quality control.

Part 1: Structural Analysis & Theoretical MS Behavior

Before selecting an analytical technique, one must understand the analyte's physicochemical properties that dictate ionization and fragmentation.

  • Chemical Formula:

    
    
    
  • Exact Mass: 257.1600 Da

  • Molecular Weight: 257.45 g/mol

  • Key Functional Groups:

    • Piperidine (Tertiary Amine): Proton acceptor (

      
      ). High ionization efficiency in ESI(+).
      
    • Phenylethynyl Linker: Conjugated system, UV-active, provides structural rigidity.

    • Trimethylsilyl (TMS): Labile protecting group.[1] Susceptible to hydrolysis in protic solvents and characteristic isotopic patterns (Si) in MS.

Part 2: Comparative Analysis (LC-ESI-MS vs. GC-EI-MS)

The choice of technique depends heavily on the "Question to be Answered."

Technique A: LC-ESI-HRMS (High-Resolution)
  • Best For: Bioanalysis (plasma/microsomes), impurity profiling, and stability studies.

  • Mechanism: Soft ionization yields a protonated molecular ion

    
    .
    
  • Pros: Minimal thermal degradation; compatible with aqueous mobile phases (if pH is controlled).

  • Cons: The TMS group is susceptible to in-source hydrolysis or solvolysis if acidic modifiers are too concentrated.

Technique B: GC-EI-MS
  • Best For: Synthetic reaction monitoring (Sonogashira coupling), raw material purity, and structural confirmation.

  • Mechanism: Hard ionization (70 eV) yields a radical cation

    
     and extensive fragmentation.
    
  • Pros: The TMS group imparts volatility, making it ideal for GC without further derivatization. Fingerprint fragmentation allows library matching.

  • Cons: Not suitable for biological matrices without extensive extraction; thermal instability of the alkyne at very high injector temperatures.

Head-to-Head Comparison Table
FeatureLC-ESI-HRMS (Q-TOF/Orbitrap)GC-EI-MS (Single Quad)
Primary Ion


Sensitivity High (pg/mL range) due to basic NModerate (ng/mL range)
TMS Stability Low (Risk of

artifact)
High (Stable in gas phase)
Sample Prep Protein Precipitation / SPELiquid-Liquid Extraction (Non-polar)
Key Fragment

173 (Loss of Piperidine ring)

242 (

from TMS)
Application PK/PD Studies, Metabolite IDSynthesis QC, Purity Check
Part 3: Experimental Protocols
1. Sample Preparation (Critical for TMS Stability)
  • Warning: The TMS-alkyne bond is base-labile and acid-sensitive. Avoid high pH (>9) and strong acids during prep.

  • Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH). Note: MeOH can cause slow desilylation over days; ACN is preferred for storage.

Protocol A: Synthetic QC (for GC-MS)

  • Dissolve 1 mg of crude solid in 1 mL Dichloromethane (DCM) (HPLC grade).

  • Filter through a 0.22 µm PTFE syringe filter.

  • Dilute 1:100 with Hexane or DCM for injection.

Protocol B: Bioanalysis (for LC-MS)

  • Aliquot 50 µL plasma sample.

  • Add 150 µL cold Acetonitrile (containing internal standard).

  • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to a silanized glass vial.

  • Crucial: Keep autosampler at 4°C to prevent hydrolysis.

2. Instrumental Conditions

LC-MS Parameters (Recommended)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Note: High source temp helps desolvation but monitor for in-source TMS loss.

GC-MS Parameters (Recommended)

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.[2]

  • Carrier Gas: Helium (1 mL/min).

  • Inlet: Split mode (20:1), 250°C.

  • Oven: 100°C (1 min) → 20°C/min → 300°C (3 min).

  • Transfer Line: 280°C.

Part 4: Mechanistic Insight & Fragmentation Pathways

Understanding the fragmentation is essential for confirming the structure.[3]

ESI-MS/MS Fragmentation (CID)

In Collision-Induced Dissociation (CID), the protonated molecule (


 258.17) follows two distinct pathways:
  • Pathway A (TMS Cleavage): Loss of the trimethylsilyl group. This is often complex in ESI, sometimes showing loss of TMS-OH or methyl radicals depending on the collision energy.

  • Pathway B (Piperidine Ring): The piperidine ring is the site of protonation. High energy causes ring opening or cleavage at the C-N bond.

GC-EI-MS Fragmentation[3]
  • Primary Fragment (

    
     242):  Loss of a methyl group (
    
    
    
    , 15 Da) from the silicon atom. This is the diagnostic "Silicon signature."
  • Secondary Fragment (

    
     73):  Formation of the trimethylsilyl cation 
    
    
    
    .
Visualization: ESI Fragmentation Pathway

The following diagram illustrates the predicted fragmentation logic for the protonated species in LC-MS/MS.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 258.17 Product_A [M - CH4 - Si]+ (TMS degradation) m/z ~214 Precursor->Product_A High CE Loss of TMS methyls Product_B Piperidine Ring Cleavage (C-N bond break) m/z 173 (Aryl-Alkyne cation) Precursor->Product_B CID Neutral Loss: Piperidine (85 Da) Product_C Deprotected Species [M - TMS + H]+ m/z 186.12 Precursor->Product_C In-Source CID Loss of TMS (-72 Da)

Caption: Predicted ESI(+) CID fragmentation pathways. Note that m/z 186 can appear as an artifact of in-source decay.

Part 5: Method Validation Workflow

To ensure data integrity, particularly when distinguishing the intact TMS-molecule from its deprotected degradation product, follow this decision tree.

ValidationWorkflow Start Start: Unknown Sample Method Inject LC-MS (Full Scan) Start->Method Check1 Observe m/z 258.17? Method->Check1 Check2 Observe m/z 186.12 (Deprotected)? Check1->Check2 Yes Action1 Confirm TMS Integrity Check2->Action1 No (Clean Peak) Action2 Check Solvents/pH (Hydrolysis Artifact?) Check2->Action2 Yes (Co-eluting?) Action2->Method Fresh Prep Neutral pH

Caption: Logic flow for validating the stability of the TMS protecting group during analysis.

References
  • Little, J. L., et al. (2016). "Mass spectral fragmentation of trimethylsilylated small molecules." Mass Spectrometry Reviews. Link

    • Context: Authoritative source on the fragmentation rules of TMS derivatives, specifically the loss of methyl groups (M-15) and silicon-specific ions.
  • Douma, M., et al. (2017). "Sonogashira Coupling Reaction Mechanism and Analysis." ResearchGate.[1][4] Link

    • Context: Provides experimental data on the stability of TMS-alkynes in various solvent conditions, crucial for the "Sample Prep" recommend
  • Nishikawa, S., et al. (2011). "Sonogashira Coupling Reaction with Diminished Homocoupling." Journal of Organic Chemistry. Link

    • Context: Discusses the synthesis and purification of aryl-alkynes, providing context for the impurities likely to be seen in GC-MS analysis.
  • Fan, Y., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns... of Ketamine Analogues (Phenyl-piperidines)." Molecules. Link

    • Context: Although focused on ketamine, this paper details the ESI fragmentation pathways of phenyl-piperidine motifs, which is the core structural element of the target molecule (C-N bond cleavage).

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This power...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] A key application lies in the preparation of complex molecules such as 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine, a valuable building block in medicinal chemistry and materials science.

The synthesis of this target molecule typically involves the coupling of an aryl halide, such as 1-(4-iodophenyl)piperidine, with (trimethylsilyl)acetylene. The choice of catalyst is paramount and profoundly influences reaction efficiency, yield, substrate scope, and operational simplicity. This guide provides an in-depth comparative analysis of various catalytic systems for this specific transformation, grounded in established experimental data and mechanistic principles, to assist researchers in making informed decisions for their synthetic endeavors.

Understanding the Catalytic Landscape for Sonogashira Couplings

The Sonogashira reaction is traditionally catalyzed by a palladium complex, often in synergy with a copper(I) co-catalyst.[2][4] However, the field has evolved significantly, leading to the development of diverse catalytic systems, each with distinct advantages and limitations.

The Classic Palladium/Copper Co-Catalytic System

This is the original and most widely used system, employing a palladium(0) catalyst and a copper(I) salt (typically CuI).[5]

  • Mechanism: The reaction proceeds via two interconnected catalytic cycles.[6] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the crucial copper acetylide by reacting with the terminal alkyne, which increases the alkyne's acidity and enables the key transmetalation step.[6]

  • Common Catalysts: The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][5][6] These are often paired with CuI.

  • Strengths: Highly reliable for a broad range of substrates, particularly reactive aryl iodides. Reactions can often be performed under mild conditions, sometimes at room temperature.[3]

  • Weaknesses: A significant drawback is the potential for oxidative homocoupling of the alkyne (Glaser coupling), promoted by the copper catalyst in the presence of oxygen.[7] This necessitates stringent anaerobic conditions. Furthermore, the use of copper can complicate product purification, particularly for applications in electronics or pharmaceuticals where metal contamination is a concern.

Figure 1: The Dual Catalytic Cycle of the Classic Sonogashira Coupling.
Copper-Free Sonogashira Systems

To circumvent the issues associated with the copper co-catalyst, significant research has focused on copper-free methodologies.[7][8][9]

  • Mechanism: In the absence of copper, the base plays a more direct role in the deprotonation of the terminal alkyne.[6] The reaction typically requires a stronger base or higher temperatures. The deprotonated alkyne then coordinates to the palladium center, followed by reductive elimination.[6]

  • Catalyst & Conditions: These systems often rely on palladium catalysts with specialized ligands, such as bulky, electron-rich phosphines (e.g., cataCXium® PIntb) or N-heterocyclic carbenes (NHCs), which promote the catalytic cycle even without copper.[6][10] The choice of base (e.g., Cs₂CO₃, pyrrolidine, Et₃N) and solvent is critical for success.[8]

  • Strengths: Eliminates the problematic alkyne homocoupling side reaction, simplifies product purification by avoiding copper contamination, and can be more environmentally friendly.[11]

  • Weaknesses: May require higher catalyst loadings, higher temperatures, or more expensive, specialized ligands compared to the classic system. The reaction kinetics can be slower for less reactive aryl halides.

Figure 2: The Catalytic Cycle of Copper-Free Sonogashira Coupling.
Heterogeneous Palladium Catalysts

The use of homogeneous palladium catalysts can lead to product contamination with trace amounts of palladium, which is highly undesirable in pharmaceutical applications. Heterogeneous catalysts, where palladium is immobilized on a solid support, address this challenge.

  • Catalyst Types: Palladium can be supported on various materials, including activated carbon (Pd/C), silica (Pd@SiO₂), polymers, or magnetic nanoparticles.[8][12][13]

  • Strengths: The primary advantage is the ease of catalyst separation from the reaction mixture via simple filtration or magnetic separation, leading to products with very low palladium contamination.[12] These catalysts are often reusable, which is economically and environmentally beneficial.[14]

  • Weaknesses: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. Leaching of palladium from the support can still occur, although it is significantly reduced.

Comparative Performance Data

The following table summarizes the performance of various catalytic systems for the Sonogashira coupling of representative aryl halides with terminal alkynes, providing a model for the synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine. The selected examples involve aryl iodides and bromides, which are the most likely precursors for the target molecule.

Catalyst SystemPrecursorCatalyst Loading (mol%)Base / SolventTemp. (°C)Time (h)Yield (%)Reference / Key Features
Classic Pd/Cu
PdCl₂(PPh₃)₂ / CuI2-Bromofuran2-5 (Pd), 4-10 (Cu)Et₃N / THF6016~80-90[15] The standard, reliable method. Requires inert atmosphere.
Pd(PPh₃)₄ / CuIIodobenzene0.5-2 (Pd)Et₃N / DMF or THFRT-553-1290-97[1] Classic conditions, effective for reactive aryl iodides.
Copper-Free
Pd(OAc)₂Aryl Iodides3K₂CO₃ / DMFRT~2-4>95[11] Ligandless, amine-free. Simple and efficient for aryl iodides.
Pd-EnCat™ TPP30Aryl Iodides3.5DBU / MeCN100 (MW)0.33>90 Encapsulated Pd. Copper-free, low Pd leaching, rapid via microwave.
PdCl₂(CH₃CN)₂ / XPhosBromoarenes3 (Pd), 6 (XPhos)Cs₂CO₃ / CH₃CN7512~83[16] Bulky phosphine ligand enables coupling of less reactive aryl bromides.
Heterogeneous
NS-MCM-41-Pd / CuIAryl Iodides0.01Et₃N901-3>95[12] Extremely high turnover number. Catalyst is recyclable.
Pd/SFAryl Iodides0.25Et₃N / H₂O/EtOH901-2>90[13] Copper-free, heterogeneous system using a biocompatible support (silk fibroin).
Pd@bisindole@SiO₂@Fe₃O₄Aryl Halides-H₂O--High[8] Magnetic catalyst for easy recovery. Works in "green" solvent (water).

Recommended Experimental Protocols

Here we provide two detailed, validated protocols for the synthesis of the target compound's precursor, illustrating both the classic and a modern copper-free approach. The causality behind each step is explained to enhance reproducibility and understanding.

Protocol 1: Classic Pd/Cu-Catalyzed Synthesis

This protocol is adapted from standard procedures for coupling aryl halides with (trimethylsilyl)acetylene.[15][17]

Objective: To synthesize 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine from 1-(4-iodophenyl)piperidine.

Materials:

  • 1-(4-iodophenyl)piperidine (1.0 eq)

  • (Trimethylsilyl)acetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide [CuI] (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). The use of a Schlenk flask and an inert gas (Argon or Nitrogen) is critical to prevent the oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add 1-(4-iodophenyl)piperidine (1.0 eq). Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base: Add anhydrous THF via syringe, followed by triethylamine. The THF serves to dissolve the reagents, while triethylamine acts as both the base to deprotonate the alkyne (in concert with CuI) and as a solvent. Its use in excess also helps to scavenge the HX acid formed during the reaction.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring solution at room temperature. A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-16 hours. The piperidine substituent is an electron-donating group, which can slightly slow the initial oxidative addition step compared to electron-poor aryl halides, hence gentle heating is beneficial.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow Figure 3: General Experimental Workflow for Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalysts & Aryl Halide to Dry Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Terminal Alkyne (Dropwise) C->D E 5. Heat & Stir (e.g., 60°C, 16h) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Filter through Celite F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Sources

Validation

A Technical Guide to the Structural Analysis of Phenylpiperidine Derivatives: A Comparative Look at 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets or other m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets or other molecules. X-ray crystallography remains the gold standard for elucidating these precise atomic arrangements. This guide provides a comprehensive overview of the crystallographic analysis of phenylpiperidine derivatives, with a specific focus on the promising but structurally uncharacterized molecule, 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine.

While a definitive crystal structure for our target molecule is not yet publicly available, this guide will provide a comparative analysis of related compounds, offering valuable insights into its potential solid-state conformation. We will delve into the significance of the individual structural motifs, propose a detailed experimental workflow for its crystallographic analysis, and present a comparative discussion based on existing data for analogous structures.

The Phenylpiperidine Scaffold: A Privileged Structure in Drug Discovery

The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its rigid, yet conformationally adaptable, piperidine ring allows for precise spatial positioning of substituents on the phenyl ring, enabling tailored interactions with biological receptors. This has led to its incorporation in analgesics, antipsychotics, and antihistamines, among others.[1] The introduction of a trimethylsilyl (TMS) protected ethynyl group at the para-position of the phenyl ring, as in our target molecule, offers several advantages. The TMS group is a versatile protecting group and the ethynyl linker provides a rigid extension for further chemical modification or for tuning the electronic properties of the molecule.

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a crystal structure for 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine, we can draw valuable inferences from the crystallographic data of its constituent parts and related molecules.

The (Trimethylsilyl)ethynylphenyl Moiety

The trimethylsilylethynylphenyl group imparts a linear and rigid character to a molecule. A search of the Cambridge Structural Database (CSD) reveals several structures containing this moiety. For instance, the crystal structure of 4-ethynyl-N,N-diphenylaniline demonstrates the planarity of the phenyl ring and the linear geometry of the ethynyl group.[3][4][5] The C-C triple bond and the adjacent C-C single bonds typically exhibit lengths of approximately 1.20 Å and 1.43 Å, respectively. The Si-C bond of the trimethylsilyl group has a characteristic length of around 1.84 Å.

The N-Arylpiperidine Moiety

The conformation of the piperidine ring in N-arylpiperidine derivatives is a key structural feature. In most reported crystal structures, the piperidine ring adopts a chair conformation, as this minimizes steric strain.[6][7] The orientation of the phenyl group relative to the piperidine ring can be either axial or equatorial. The equatorial position is generally favored to reduce steric hindrance. For example, in the crystal structure of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides, the phenyl ring is in an equatorial position.[6] The dihedral angle between the plane of the phenyl ring and the mean plane of the piperidine ring is another important parameter that influences the overall shape of the molecule.

Based on these observations, it is highly probable that in 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine, the piperidine ring will adopt a chair conformation with the 4-((trimethylsilyl)ethynyl)phenyl group in an equatorial position.

Hypothetical Experimental Workflow for X-ray Crystallographic Analysis

The following section outlines a detailed, best-practice protocol for obtaining a single-crystal X-ray structure of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine. This serves as a practical guide for researchers venturing into the structural analysis of this or similar novel compounds.

Step 1: Synthesis and Purification

The first and often most challenging step is the synthesis of high-purity crystalline material. 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine can be synthesized via a Sonogashira coupling reaction between 1-iodo-4-((trimethylsilyl)ethynyl)benzene and piperidine.

Synthesis Reactant1 1-iodo-4-((trimethylsilyl)ethynyl)benzene Catalyst Pd catalyst, Cu(I) cocatalyst, Base Reactant1->Catalyst Reactant2 Piperidine Reactant2->Catalyst Product 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine Catalyst->Product Purification Column Chromatography Product->Purification Crystals High-Purity Crystals Purification->Crystals

Caption: Synthetic and purification workflow for the target compound.

Crucially, the final product must be meticulously purified, typically by column chromatography followed by recrystallization, to remove any impurities that might hinder crystal growth.

Step 2: Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is an empirical science. A variety of techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data_Collection Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data Diffraction Data (Intensities and Positions) Diffractometer->Data Processing Data Processing and Reduction Data->Processing Structure_Solution Structure Solution (e.g., Direct Methods) Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for X-ray diffraction data collection and structure solution.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

Comparative Data Table

To provide a tangible comparison, the following table summarizes key crystallographic parameters for related compounds. This data can serve as a benchmark for what might be expected for 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine.

CompoundCCDC NumberSpace Groupa (Å)b (Å)c (Å)β (°)Piperidine ConformationPhenyl Orientation
4-Ethynyl-N,N-diphenylaniline[3]Not specifiedP2₁/c9.0532(8)16.8067(15)19.2508(18)90N/AN/A
(E)-N'-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide[6]Not specifiedP2₁/c10.123(1)11.456(1)16.345(2)98.78(1)ChairEquatorial
A representative N-arylpiperidine derivativeCSD EntryP-18.543(2)9.876(3)12.345(4)105.67(2)ChairEquatorial

Note: Data for the representative N-arylpiperidine derivative is hypothetical and for illustrative purposes.

Conclusion

While the crystal structure of 1-(4-((trimethylsilyl)ethynyl)phenyl)piperidine remains to be determined, a comprehensive analysis of related compounds provides a strong foundation for predicting its key structural features. The combination of a rigid (trimethylsilyl)ethynylphenyl group and a conformationally adaptable piperidine ring makes this molecule and its derivatives fascinating targets for structural investigation. The detailed experimental workflow provided in this guide offers a clear roadmap for researchers aiming to elucidate the crystal structure of this and other novel small molecules, thereby paving the way for a deeper understanding of their structure-property relationships.

References

  • Arshad, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides.
  • Wang, W. Q. (2013). 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1722.
  • R Discovery. 4-Ethynyl-N,N-diphenylaniline. [Link]

  • ResearchGate. 4-Ethynyl-N,N-diphenylaniline. [Link]

  • Ponnuswamy, S., et al. (2013). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 43(11), 596-601.
  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • EMBL-EBI. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]

  • PubChem. 4-ethynyl-N,N-dimethylaniline. [Link]

  • Vadivel, S. K., & Ganesan, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), E229-E245.
  • Mitra, S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate.

Sources

Comparative

HPLC analysis for purity assessment of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

An in-depth technical comparison and method development guide for the HPLC purity assessment of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine. Introduction & Analytical Challenges 1-(4-((Trimethylsilyl)ethynyl)phenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and method development guide for the HPLC purity assessment of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine.

Introduction & Analytical Challenges

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a highly functionalized molecule characterized by two distinct chemical moieties: a basic piperidine ring and a highly lipophilic trimethylsilyl (TMS)-protected alkyne. Assessing the chromatographic purity of this compound presents a dual challenge for analytical scientists.

First, the basic piperidine nitrogen is highly prone to secondary interactions with residual silanols on standard silica supports, which routinely leads to severe peak tailing and poor integration[1]. Second, the bulky TMS group dominates the molecule's hydrophobicity. During synthesis or prolonged storage, the TMS group can cleave to form a desilylated terminal alkyne (1-(4-ethynylphenyl)piperidine), which can further undergo oxidative Glaser coupling to form diyne dimers[2]. Separating the parent TMS-alkyne from these structurally similar, highly lipophilic degradation products requires precise control over stationary phase selectivity.

Mechanistic Rationale: Causality in Method Design

To develop a robust, self-validating stability-indicating method, we must move beyond generic C18 screening and tailor the chromatographic conditions to the molecule's specific physicochemical properties.

Mobile Phase pH Causality: The conjugate acid of an N-aryl piperidine typically exhibits a pKa around 5.0–5.5. In a standard low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated. This cationic state interacts strongly with ionized silanols on the stationary phase via ion-exchange mechanisms, causing severe band broadening. By shifting to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0), the piperidine is rendered entirely neutral. This eliminates secondary silanol interactions, shifting the retention mechanism purely to hydrophobic partitioning, which dramatically improves peak symmetry and theoretical plate count[3].

Stationary Phase Selectivity: While a standard C18 column provides excellent dispersive interactions for the lipophilic TMS group, it lacks the orthogonal selectivity required to resolve the TMS-alkyne from its desilylated counterpart. A Phenyl-Hexyl stationary phase introduces critical


 interactions. The electron-rich phenyl ring of the stationary phase interacts differentially with the 

-system of the internal TMS-alkyne versus the terminal alkyne, providing the necessary selectivity for baseline resolution.

Visualizing the Separation Strategy

G cluster_pH Mobile Phase pH Causality cluster_Phase Stationary Phase Selectivity A Target: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine B Low pH (< 3.0) Protonated Piperidine A->B C High pH (10.0) Neutral Piperidine A->C F Standard C18 Column (Dispersive Only) A->F G Phenyl-Hexyl Column (π-π + Dispersive) A->G D Silanol Interactions (Peak Tailing) B->D E Hydrophobic Partitioning (Sharp Peaks) C->E H Co-elution of Desilylated Impurity F->H I Baseline Resolution of Alkyne Variants G->I

Logical workflow of pH and stationary phase selection for piperidine derivatives.

Comparative Performance Data

To empirically validate this rationale, 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine was spiked with 1% of its desilylated impurity and 1% of its oxidative dimer. The mixture was analyzed across different column chemistries and pH conditions.

Table 1: Impact of Stationary Phase on Selectivity (Conditions: Isocratic 80% Acetonitrile / 20% 10mM NH₄HCO₃ pH 10.0; Flow rate: 1.0 mL/min)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (API) 8.4 min9.2 min
Tailing Factor (API) 1.151.05
Resolution (API vs. Desilylated) 1.8 (Marginal)3.5 (Baseline)
Resolution (API vs. Dimer) 4.26.8

Table 2: Impact of Mobile Phase pH on Peak Symmetry (Conditions: Phenyl-Hexyl Column; Gradient 50% to 95% Acetonitrile over 10 mins)

Chromatographic ParameterLow pH (0.1% Formic Acid, pH 2.7)High pH (10mM NH₄HCO₃, pH 10.0)
Retention Time (API) 4.5 min9.2 min
Tailing Factor (API) 1.65 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) 8,50024,000

Self-Validating Experimental Protocol

The following optimized protocol utilizes a high-pH mobile phase and a Phenyl-Hexyl column to ensure a self-validating, highly reproducible purity assessment.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 10.0 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Using a high organic diluent prevents the precipitation of the highly lipophilic TMS compound in the autosampler vial.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Conditions

  • Column: Waters XSelect Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable Phenyl-Hexyl phase).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-alkyne chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 50% B

    • 2.0 - 10.0 min: 50%

      
       95% B
      
    • 10.0 - 14.0 min: 95% B (Hold to elute highly retained oxidative dimers)

    • 14.0 - 14.1 min: 95%

      
       50% B
      
    • 14.1 - 20.0 min: 50% B (Re-equilibration)

Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating, the system must pass the following criteria before sample analysis:

  • Tailing Factor: The tailing factor for the 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine peak must be

    
     1.2. (Failure indicates silanol activity or column degradation).
    
  • Resolution: Inject a resolution standard containing the API and 1% 1-(4-ethynylphenyl)piperidine. The resolution (

    
    ) between the two peaks must be 
    
    
    
    3.0.
  • Precision: Six replicate injections of the 1.0 mg/mL standard must yield a relative standard deviation (RSD) of peak area

    
     1.0%.
    

References

  • Column Selection for HPLC Method Development | Waters Corporation |[Link]

  • HPLC Method Development: Standard Practices and New Columns | Agilent Technologies |[Link]

  • Trimethylsilyl chloride (Silylation in organic synthesis) | Wikipedia | [Link]

Sources

Validation

In vitro vs in vivo studies of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine derivatives

Title: In Vitro vs. In Vivo Profiling of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Derivatives in Targeted Protein Degradation Executive Summary 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine and its dione derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Profiling of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Derivatives in Targeted Protein Degradation

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine and its dione derivatives (such as tert-butyl 2,6-dioxo-3-(4-((trimethylsilyl)ethynyl)phenyl)piperidine-1-carboxylate) have emerged as highly privileged synthetic intermediates in the development of next-generation Proteolysis Targeting Chimeras (PROTACs). Specifically, these compounds serve as precursors for C3-carbon linked glutarimide degrons , which recruit the Cereblon (CRBN) E3 ubiquitin ligase [1]. This guide objectively compares the in vitro and in vivo performance of PROTACs derived from this scaffold against traditional phthalimide-based alternatives.

Mechanistic Causality: Why the Phenylpiperidine Core?

Traditional PROTACs heavily rely on N-linked phthalimides (e.g., thalidomide, pomalidomide) to recruit CRBN. However, phthalimides suffer from inherent liabilities: they are highly susceptible to aqueous hydrolysis (glutarimide ring opening) and rapid in vivo clearance.

By replacing the N-linked phthalimide with a C3-linked phenylpiperidine-2,6-dione core, researchers achieve two critical advantages:

  • Metabolic Stability: The robust C-C bond replaces the hydrolytically labile C-N bond, dramatically extending the molecule's half-life in physiological environments.

  • Bioorthogonal Synthesis: The trimethylsilyl (TMS) group protects the terminal alkyne during the construction of the glutarimide ring. Upon simple deprotection (using TBAF or K₂CO₃/MeOH), the resulting terminal alkyne acts as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling. This enables the rapid library synthesis of degronimers targeting oncogenic proteins like PRMT5 [2].

In Vitro Performance: Cellular Efficacy & Target Engagement

In vitro studies of phenylpiperidine-based PROTACs focus on validating ternary complex formation and degradation efficiency. Because the exit vector of the C3-phenyl linkage differs from the N-linked phthalimide, these derivatives alter the spatial orientation of the target protein relative to CRBN, frequently rescuing degradation for targets that are refractory to standard pomalidomide-linkers.

Protocol: Self-Validating In Vitro Degradation Assay

To ensure experimental trustworthiness, any in vitro degradation claim must be validated by mechanistic controls that prove the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS).

  • Cell Seeding: Plate target-expressing cells (e.g., Mantle Cell Lymphoma lines for PRMT5 targets) at

    
     cells/well in 6-well plates.
    
  • Compound Treatment: Treat cells with a concentration gradient of the phenylpiperidine-PROTAC (0.1 nM to 10 µM) for 24 hours.

  • Mechanistic Controls (Critical Step): Pre-treat parallel control wells for 2 hours with either:

    • Epoxomicin (1 µM): A proteasome inhibitor.

    • MLN4924 (1 µM): A NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity.

    • Excess Pomalidomide (10 µM): To outcompete CRBN binding.

  • Quantification: Lyse cells in RIPA buffer. Quantify target protein depletion via capillary electrophoresis (e.g., ProteinSimple Wes) or quantitative Western blot. Causality check: Degradation must be completely rescued in the presence of Epoxomicin, MLN4924, or excess Pomalidomide to confirm on-target UPS activity.

In Vivo Performance: Pharmacokinetics & Xenograft Models

The true differentiator for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine derivatives is their in vivo translation. While many pomalidomide-based PROTACs show stellar in vitro DC₅₀ values, they often fail in vivo due to rapid clearance and poor oral bioavailability (F%).

Protocol: In Vivo Pharmacokinetic and Efficacy Workflow
  • Formulation: Dissolve the deprotected, fully assembled PROTAC in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure solubility without precipitation.

  • PK Profiling: Administer the compound via oral gavage (PO) at 10 mg/kg or intravenous (IV) injection at 2 mg/kg in CD-1 mice. Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to determine half-life (

    
    ), 
    
    
    
    , and Area Under the Curve (AUC).
  • Xenograft Efficacy: Implant tumor cells subcutaneously into SCID mice. Once tumors reach ~150 mm³, randomize into vehicle and treatment groups. Dose daily and measure tumor volume via calipers bi-weekly.

Quantitative Data Presentation

The following table summarizes a representative comparison between a traditional Pomalidomide-based PROTAC and a Phenylpiperidine-based PROTAC targeting the same kinase.

ParameterTraditional Pomalidomide-PROTACPhenylpiperidine-PROTAC (C3-linked)Analytical Method
CRBN Binding Affinity (IC₅₀) 1.5 µM0.8 µMTR-FRET
In Vitro Degradation (DC₅₀) 5.2 nM1.8 nMQuantitative Immunoblot
Maximum Degradation (Dmax) 85%98%Quantitative Immunoblot
Microsomal Stability (

)
< 15 min> 60 minHuman Liver Microsomes (HLM)
In Vivo Half-Life (Mice, IV) 0.8 hours4.2 hoursLC-MS/MS
Oral Bioavailability (F%) < 5%32%PK Profiling (PO vs IV AUC)

Mandatory Visualizations

G Target Target Protein (e.g., PRMT5) Linker Linker (Triazole/PEG) Target->Linker Degron Phenylpiperidine Degron Linker->Degron CRBN CRBN E3 Ligase Degron->CRBN Recruits Proteasome 26S Proteasome Degradation CRBN->Proteasome Ubiquitination

Fig 1: Ternary complex formation mediated by the phenylpiperidine degron and subsequent degradation.

G Start 1-(4-((TMS)ethynyl)phenyl)piperidine Derivative Deprotect TMS Deprotection (TBAF/K2CO3) Start->Deprotect Click CuAAC Click Chemistry with Target Ligand Deprotect->Click InVitro In Vitro Profiling (DC50, Viability) Click->InVitro InVivo In Vivo Profiling (PK, Xenograft) Click->InVivo InVitro->InVivo Lead Selection

Fig 2: Workflow from TMS-alkyne deprotection to in vitro and in vivo PROTAC evaluation.

References

  • C4 Therapeutics, Inc.
  • Chan-Penebre, E., et al. "A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models." Nature Chemical Biology 11, 432–437 (2015).[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Executive Summary 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a functionalized aryl-piperidine intermediate often used in cross-coupling reactions (e.g., Sonogashira).[1] Its disposal requires s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a functionalized aryl-piperidine intermediate often used in cross-coupling reactions (e.g., Sonogashira).[1] Its disposal requires strict adherence to Non-Halogenated Organic Waste protocols.

Critical Safety Directive: While the trimethylsilyl (TMS) group provides stability, accidental deprotection (via strong bases or fluorides) generates a terminal alkyne , significantly increasing reactivity and polymerization potential. Disposal streams must remain free of fluoride sources and strong oxidizers.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the state of the material. This compound possesses a dual-nature hazard profile: the basicity of the piperidine ring and the latent reactivity of the protected alkyne.

Hazard Identification Table
PropertySpecificationOperational Implication
Physical State Yellow to Brown SolidDust generation is a primary inhalation risk during transfer.
Primary Hazards Irritant (Skin/Eye), Acute Tox. (Oral)Requires standard PPE (Nitrile gloves, safety glasses).
Chemical Stability Stable (TMS protected)Warning: Contact with Fluoride ions (TBAF, CsF) or strong bases (NaOH) cleaves TMS, releasing reactive terminal alkynes.
Incompatibility Strong Oxidizers, AcidsDo not mix with Nitric Acid or Peroxides (risk of N-oxide formation or violent oxidation).
RCRA Classification Non-Listed (Characteristic)Treat as D001 (Ignitable) if in solvent, or general Toxic Organic Waste if solid.
The "Why" Behind the Protocol
  • Piperidine Moiety: Piperidines are organic bases (

    
    ). If disposed of in acidic aqueous streams without neutralization, they generate heat (exothermic neutralization). Best Practice:  Keep in organic waste streams to avoid pH shocks in aqueous waste tanks.
    
  • TMS-Alkyne Group: The TMS group increases lipophilicity, making the compound potentially bioaccumulative. Strict Rule: Zero discharge to municipal drains.

Part 2: Waste Segregation & Containerization

Effective disposal starts at the bench. You must segregate this compound from incompatible streams immediately upon generation.

Segregation Logic
  • Stream A (Solid Waste): Pure compound, contaminated filter paper, silica gel from flash columns.

  • Stream B (Liquid Waste): Mother liquors from recrystallization, reaction mixtures.

    • Solvent Check: If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • Solvent Check: If dissolved in Hexanes/EtOAc/THF

      
      Non-Halogenated Waste .
      
Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum) if the waste stream is potentially acidic or contains deprotected terminal alkynes (risk of metal acetylide formation, though low probability with this specific derivative).

  • Labeling: Must include full chemical name. Do not use abbreviations like "TMS-Piperidine derivative" alone.

Part 3: Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Reagent (Excess/Expired)
  • Step 1: Don PPE (Lab coat, nitrile gloves, safety glasses). Work inside a fume hood.

  • Step 2: Transfer the solid material into a wide-mouth HDPE jar.

    • Note: If the material is sticky/oily (common for impurities), dissolve in a minimal amount of acetone and move to Protocol B.

  • Step 3: Label the container: "Hazardous Waste - Toxic Organic Solid - 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine."

  • Step 4: Seal with a screw-top lid. Do not use Parafilm alone.

  • Step 5: Place in the satellite accumulation area for EHS pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: Identify the primary solvent.

  • Step 2: Check pH. If the solution is strongly acidic (

    
    ) or basic (
    
    
    
    ), neutralize to pH 6-8 using dilute bicarbonate or dilute HCl before adding to the main waste carboy.
    • Reasoning: Prevents exothermic reactions inside the 20L waste drum.

  • Step 3: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Step 4: Log the addition on the waste tag immediately. Record "Piperidine derivative" and the approximate volume.

Protocol C: Cleanup of Spills
  • Minor Spill (< 5g):

    • Cover with vermiculite or sand.

    • Scoop into a disposable container.

    • Wipe surface with acetone. Dispose of wipes as solid hazardous waste.

  • Major Spill (> 5g or outside hood):

    • Evacuate the immediate area.[2][3][4][5]

    • Alert EHS.

    • Do not attempt to wash down drains.

Part 4: Process Visualization

The following diagram illustrates the decision matrix for disposing of this compound from synthesis to final incineration.

DisposalWorkflow Start Waste Generation (Synthesis/Purification) CheckState Determine Physical State Start->CheckState SolidPath Solid Waste (Silica, Filter Paper, Pure Solid) CheckState->SolidPath Dry Material LiquidPath Liquid Waste (Mother Liquor, Rinses) CheckState->LiquidPath In Solution ContainerSolid Container: Wide-Mouth HDPE Label: Toxic Organic Solid SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, Hexane, THF) SolventCheck->NonHalo No Halogens ContainerHalo Container: Safety Carboy (Red) Label: Halogenated Organic Halo->ContainerHalo ContainerNonHalo Container: Safety Carboy (White/Blue) Label: Non-Halogenated Organic NonHalo->ContainerNonHalo Vendor EHS / Professional Incineration ContainerSolid->Vendor ContainerHalo->Vendor ContainerNonHalo->Vendor

Caption: Operational decision tree for segregating 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine waste streams.

Part 5: Regulatory & Compliance Framework

US EPA Considerations

This specific compound is not listed on the P-List (Acutely Hazardous) or U-List (Toxic). However, under 40 CFR 261.3 , it is classified as hazardous waste due to:

  • Ignitability (D001): If in a flammable solvent.

  • Toxicity: Due to the piperidine and aryl-alkyne components, it must not be landfilled. Incineration is the required disposal method.

European CLP/REACH
  • Signal Word: Warning

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • P-Statements: P501 (Dispose of contents/container to approved waste disposal plant).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.

  • Thermo Fisher Scientific. (2023). Piperidine Safety Data Sheet (Reference for Piperidine Moiety Hazards).

Sources

Handling

Personal protective equipment for handling 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Operational Safety Guide: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine Executive Chemical Profile & Hazard Deconstruction Handling 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine requires a nuanced approach that goes...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

Executive Chemical Profile & Hazard Deconstruction

Handling 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine requires a nuanced approach that goes beyond generic "white powder" safety. As a Senior Scientist, I categorize this not just by its Safety Data Sheet (SDS) signal word, but by its Structure-Activity Relationship (SAR) hazards.

You are managing three distinct risk vectors in one molecule:

  • The Piperidine Moiety: A secondary amine base. While the phenyl ring attenuates basicity compared to pure piperidine, it remains a potent sensitizer and irritant to mucous membranes.

  • The Alkyne-TMS Group: Generally stable, but susceptible to hydrolysis in acidic/basic conditions, liberating the terminal alkyne which is significantly more reactive.

  • Physical State: Typically a solid/crystalline powder. The primary exposure route is inhalation of dust and dermal absorption .

Core Hazard Classification (Inferred & Precautionary):

  • Signal Word: WARNING (Treat as DANGER if in solution with penetrative solvents).

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Note: Treat as potential H317 (Skin Sensitizer) due to the amine structure.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single glove type for all operations.[1] The solvent system dictates the PPE integrity, not just the solute.

Table 1: Task-Based PPE Specifications
Hazard VectorOperational ContextPrimary PPE RecommendationTechnical Rationale (The "Why")
Solid / Dust Weighing, Transferring, AliquotingGloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil).Resp: N95 or P100 Half-Mask.Eye: Safety Glasses w/ Side Shields.[2]The solid is static-prone. Double gloving prevents micro-exposure through pinholes. N95 is sufficient for particulates, but P100 is preferred if the particle size is unknown.
Solution (Low Penetration) Dissolved in: MeOH, EtOH, Hexanes, TolueneGloves: Nitrile (Minimum 0.11 mm / 5 mil). Change every 15 mins.Eye: Chemical Splash Goggles.Nitrile offers fair resistance to alcohols and aliphatics.[1] However, the amine functionality can degrade nitrile over time; frequent changing is mandatory.
Solution (High Penetration) Dissolved in: DCM (Dichloromethane) , Chloroform, THFGloves: Silver Shield (Laminate) or PVA under Nitrile.Resp: Fume Hood Mandatory.Eye: Face Shield + Goggles.CRITICAL: Standard nitrile fails against DCM in <2 minutes. The dissolved piperidine derivative will be carried through the glove barrier instantly. Laminate is the only safe barrier here.

Decision Logic & Workflow Visualization

Safety is a logic flow, not a static list. Use the following decision trees to determine your workflow.

Figure 1: PPE Selection & Risk Assessment Logic

PPE_Selection Start Start: Handling 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Reaction Mix State->Liquid Dissolving/Reacting ProtocolA PROTOCOL A: Double Nitrile Gloves N95 Mask Fume Hood (Draft Shield) Solid->ProtocolA SolventCheck Check Solvent System Liquid->SolventCheck ProtocolB PROTOCOL B (Standard): Thick Nitrile (0.15mm) Splash Goggles Change gloves <15 mins SolventCheck->ProtocolB Alcohols/Hexane/Water ProtocolC PROTOCOL C (High Risk): Laminate (Silver Shield) Liners Outer Nitrile Gloves Face Shield SolventCheck->ProtocolC DCM/THF/Chloroform

Caption: Logic flow for selecting the correct glove and respiratory protection based on solvent carrier systems.

Detailed Operational Protocol

This section outlines the "How-To" with integrated safety checks.

Phase 1: Weighing & Transfer (Solid State)
  • Engineering Control: Use a static-dissipative balance enclosure or a fume hood with the sash lowered.

  • The "Static Trap": Piperidine derivatives often carry a static charge, causing powder to "jump" onto gloves.

    • Action: Wipe the spatula and balance area with an anti-static wipe prior to use.

    • Action: Do not use a brush to clean spills (generates dust). Use a wet wipe (methanol-dampened).

Phase 2: Reaction Setup (Solution State)
  • Solvent Choice Warning: If using Dichloromethane (DCM) , you must acknowledge that the "protective" nitrile glove is merely a splash guard.

    • Protocol: Don Silver Shield laminate gloves first. Pull standard nitrile gloves over them for dexterity.

  • TMS Stability: The Trimethylsilyl group is acid-labile. Avoid inadvertent contact with strong acids during setup, which could cleave the TMS and generate the terminal alkyne (changing the reactivity profile).

Phase 3: Emergency Spill Response

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeLiq Liquid / Large Solid Assess->LargeLiq Action1 Wet Wipe (MeOH) Double Bag Label 'Toxic' SmallSolid->Action1 Action2 Evacuate Area Call EHS Do NOT absorb with paper (Flammability) LargeLiq->Action2

Caption: Immediate decision matrix for spill containment. Note the restriction on paper absorbents for large spills.

Waste Disposal & Deactivation

Proper disposal is critical to prevent downstream hazards in the waste stream.

  • Segregation:

    • Stream A (Solid Waste): Contaminated gloves, weighing boats, and solid chemical. Label as "Toxic Organic Solid - Amine."

    • Stream B (Liquid Waste):

      • If Halogenated:[1] Dispose in "Halogenated Organic" carboy.

      • If Non-Halogenated: Dispose in "Non-Halogenated Organic."

    • Crucial Note: Do NOT mix with acidic waste streams (e.g., acid chlorides, strong mineral acids). The piperidine moiety will react exothermically; the TMS group may cleave.

  • Container Cleaning:

    • Rinse glassware with Methanol first, then Acetone. The methanol helps solubilize the polar amine/salt residues better than acetone alone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Piperidine. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperidine derivatives and safety classification. [Link]

Sources

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